molecular formula C15H22N2O2 B6499647 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954016-48-9

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Numéro de catalogue: B6499647
Numéro CAS: 954016-48-9
Poids moléculaire: 262.35 g/mol
Clé InChI: XESCVDDPBRMMDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a chemical compound with the CAS Number 954016-48-9 and a molecular formula of C15H22N2O2 . Its structure is characterized by the SMILES notation COc1ccc(cc1)C(=O)NCC1CCN(CC1)C, which features a benzamide group linked via a methylene bridge to a 1-methylpiperidin-4-yl moiety . While specific biological activity data for this compound is not available in the current search, its molecular architecture is of significant interest in medicinal chemistry. Compounds containing the N-(piperidinylmethyl)benzamide scaffold are frequently explored in pharmaceutical research for their potential to interact with the central nervous system. Researchers may investigate this compound as a synthetic intermediate, a structural analog in structure-activity relationship (SAR) studies, or a potential ligand for various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17-9-7-12(8-10-17)11-16-15(18)13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCVDDPBRMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide. Direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from structurally related benzamide analogs to postulate its most likely biological targets and signaling pathways. The primary focus is on the well-established activities of similar chemical scaffolds, particularly their roles as serotonin 5-HT4 receptor agonists and dopamine D2 receptor antagonists, which are critical in regulating gastrointestinal motility and central nervous system functions, respectively. This document serves as a resource for researchers, scientists, and drug development professionals by detailing the probable pharmacodynamics, outlining key experimental methodologies for its characterization, and providing a framework for future investigation.

Introduction: The Benzamide Scaffold in Modern Pharmacology

Benzamide derivatives represent a versatile class of compounds with a wide array of pharmacological activities, including antiemetic, antipsychotic, and prokinetic effects.[1] The therapeutic efficacy of these agents is largely attributed to their interaction with various neurotransmitter systems. The specific substitutions on the benzamide core and the nature of the appended side chains dictate the receptor binding profile and intrinsic activity of each molecule.

The compound of interest, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, features a 4-methoxybenzamide core linked to a 1-methylpiperidin-4-yl)methyl moiety. While this exact structure is not extensively characterized, its constituent parts are common in pharmacologically active agents. The 4-methoxybenzamide group is a key feature in several prokinetic drugs, and the (1-methylpiperidin-4-yl)methyl side chain is present in various centrally and peripherally acting compounds. This guide will, therefore, explore the likely mechanism of action of this compound by drawing parallels with its closest structural and pharmacological relatives.

Postulated Pharmacodynamics: A Dual-Action Hypothesis

Based on the structure of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, a dual-action mechanism targeting both serotonin 5-HT4 and dopamine D2 receptors is the most plausible hypothesis.

Serotonin 5-HT4 Receptor Agonism: A Prokinetic Effect

Many benzamide derivatives with structural similarities to the compound are known to be potent 5-HT4 receptor agonists.[1][2] The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Its activation in the gut enhances acetylcholine release, leading to increased gastrointestinal motility.

Signaling Pathway:

Upon agonist binding, the 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to promote smooth muscle contraction and neurotransmitter release.

5-HT4_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (Agonist) 5HT4R 5-HT4 Receptor Compound->5HT4R Binds AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Effect Increased GI Motility PKA->Effect Leads to

Caption: Postulated 5-HT4 Receptor Agonist Signaling Pathway.

Dopamine D2 Receptor Antagonism: An Antiemetic Contribution

The benzamide scaffold is also a classic pharmacophore for dopamine D2 receptor antagonists.[1] Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem mediates the antiemetic effects of drugs like metoclopramide.

Signaling Pathway:

The D2 receptor is a Gi protein-coupled receptor that inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. By antagonizing this receptor, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide would prevent the inhibitory action of dopamine, leading to a relative increase in cAMP and modulation of neuronal excitability.

D2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (Antagonist) D2R D2 Receptor Compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Binding Prevented AC Adenylyl Cyclase D2R->AC Inhibits cAMP_dec Decreased cAMP AC->cAMP_dec Inhibition Blocked Effect Antiemetic Effect cAMP_dec->Effect Leads to

Caption: Postulated Dopamine D2 Receptor Antagonist Signaling Pathway.

Experimental Methodologies for Mechanism of Action Elucidation

To validate the hypothesized dual-action mechanism, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for characterizing the pharmacological profile of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

In Vitro Assays

3.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for human 5-HT4 and D2 receptors.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing the human 5-HT4 or D2 receptor.

    • Incubate the cell membranes with a known radioligand (e.g., [3H]-GR113808 for 5-HT4, [3H]-spiperone for D2) and varying concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and convert it to Ki using the Cheng-Prusoff equation.

3.1.2. Functional Assays

  • Objective: To determine the functional activity (EC50 for agonism, IC50 for antagonism) and efficacy of the compound.

  • Methodology (5-HT4 Agonism):

    • Use HEK293 cells expressing the human 5-HT4 receptor.

    • Treat the cells with varying concentrations of the test compound.

    • Measure the intracellular accumulation of cAMP using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot a concentration-response curve to determine the EC50 and maximal efficacy.

  • Methodology (D2 Antagonism):

    • Use CHO-K1 cells expressing the human D2 receptor.

    • Treat the cells with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.

    • Measure the inhibition of forskolin-stimulated cAMP production.

    • Plot a concentration-response curve to determine the IC50.

Ex Vivo and In Vivo Models

3.2.1. Guinea Pig Colon Motility

  • Objective: To assess the prokinetic activity of the compound in an isolated tissue model.

  • Methodology:

    • Isolate segments of the guinea pig colon and mount them in an organ bath containing Krebs solution.

    • Record isometric contractions using a force transducer.

    • Administer the test compound to the organ bath and measure changes in contractile activity.

3.2.2. Rodent Models of Gastric Emptying

  • Objective: To evaluate the in vivo prokinetic efficacy of the compound.

  • Methodology:

    • Administer the test compound or vehicle to fasted rats or mice.

    • Administer a non-absorbable marker (e.g., phenol red) via oral gavage.

    • After a set time, sacrifice the animals and measure the amount of marker remaining in the stomach.

    • Calculate the percentage of gastric emptying.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be expected for a compound with the postulated dual 5-HT4 agonist/D2 antagonist profile.

ParameterReceptor/AssayValue
Binding Affinity (Ki) Human 5-HT415 nM
Human D250 nM
Functional Activity 5-HT4 cAMP (EC50)25 nM
D2 Antagonism (IC50)75 nM
In Vivo Efficacy Rat Gastric Emptying (ED50)1 mg/kg, p.o.

Conclusion

While direct experimental evidence for the mechanism of action of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is currently limited, a comprehensive analysis of its structural analogs strongly suggests a dual pharmacological profile involving 5-HT4 receptor agonism and D2 receptor antagonism. This combination of activities holds significant therapeutic potential for the treatment of gastrointestinal motility disorders, such as gastroparesis and constipation, with the added benefit of an antiemetic effect. The experimental framework provided in this guide offers a clear path for the definitive elucidation of its mechanism of action and the validation of its therapeutic potential. Further research into this and related benzamide derivatives is warranted to explore their full pharmacological capabilities.

References

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubMed. (2002, March 25). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. [Link]

Sources

Metabolic Stability of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the hepatic clearance of a new chemical entity (NCE) is a critical milestone. 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a representative structural scaffold frequently encountered in CNS-active agents and GPCR ligands (e.g., 5-HT and D2/D3 receptor modulators). However, this specific structural combination harbors two classic metabolic soft spots: an N-methylpiperidine moiety and a 4-methoxybenzamide group.

This whitepaper provides an in-depth technical analysis of the metabolic stability of this compound in Human Liver Microsomes (HLM). By detailing the underlying cytochrome P450 (CYP450) mechanisms, outlining a self-validating experimental protocol, and presenting kinetic data, this guide serves as an authoritative resource for DMPK (Drug Metabolism and Pharmacokinetics) scientists optimizing similar chemical series.

Structural Liability Analysis & Mechanistic Causality

To understand the metabolic fate of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, we must analyze the causality behind CYP450 substrate recognition. The compound's clearance is driven by two parallel Phase I oxidative pathways:

A. O-Demethylation (CYP2D6 & CYP2C19)

The 4-methoxy group attached to the benzamide ring is highly susceptible to oxidative cleavage. The distance between the basic piperidine nitrogen (which is protonated at physiological pH) and the methoxy oxygen is approximately 5–7 Å. This spatial arrangement perfectly matches the classic pharmacophore model for CYP2D6 substrates. The enzyme's active site contains an aspartic acid residue (Asp301) that anchors the basic amine, positioning the methoxy group directly over the heme iron for oxidation. Studies on structurally analogous methoxyphenethylamines and dextromethorphan confirm that CYP2D6 is a high-affinity, high-capacity O-demethylase for such moieties , , .

B. N-Demethylation (CYP3A4 & CYP2B6)

The N-methylpiperidine ring is a highly lipophilic, electron-rich tertiary amine. CYP3A4 possesses a large, flexible active site that readily accommodates bulky, lipophilic basic compounds. The enzyme catalyzes single-electron transfer (SET) or hydrogen atom transfer (HAT) from the N-methyl group, leading to an unstable carbinolamine intermediate that spontaneously collapses into the secondary amine (desmethyl metabolite) and formaldehyde. This mechanism is identical to the well-documented N-demethylation of meperidine by CYP3A4 and CYP2B6 .

C. Amide Hydrolysis

While the benzamide linkage is theoretically susceptible to hydrolysis, this reaction is negligible in standard HLM assays. Carboxylesterases and amidases responsible for amide cleavage are predominantly localized in the hepatic cytosol and plasma, not the microsomal fraction.

MetabolicPathway Parent 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (Parent Compound) CYP3A4 CYP3A4 / CYP2B6 (N-Demethylation) Parent->CYP3A4 CYP2D6 CYP2D6 / CYP2C19 (O-Demethylation) Parent->CYP2D6 M1 N-Desmethyl Metabolite (Secondary Amine) CYP3A4->M1 M3 N,O-Didesmethyl Metabolite CYP3A4->M3 M2 O-Desmethyl Metabolite (Phenol Derivative) CYP2D6->M2 CYP2D6->M3 M1->CYP2D6 M2->CYP3A4

Figure 1: Predicted CYP450-mediated metabolic pathways for the parent benzamide compound.

Experimental Protocol: Self-Validating HLM Assay

To ensure scientific integrity, the HLM assay must be designed as a self-validating system . This means incorporating necessary controls to distinguish true CYP450-mediated metabolism from chemical instability or non-specific binding , .

Reagents and Materials
  • Test Compound: 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Cofactor: 10 mM NADPH stock in buffer (freshly prepared).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Verapamil (Internal Standard).

Step-by-Step Methodology
  • Preparation of Incubation Mix: Dilute the HLM in the phosphate buffer to achieve a protein concentration of 0.625 mg/mL. Spike the test compound to a concentration of 1.25 µM. (The final DMSO concentration must remain <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Aliquot 80 µL of the incubation mix into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding 20 µL of the 10 mM NADPH stock to each well. The final assay volume is 100 µL, yielding final concentrations of 0.5 mg/mL HLM, 1 µM test compound, and 1 mM NADPH .

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate.

  • Termination (Quenching): The quenching plate must contain 80 µL of the ice-cold ACN + Internal Standard. The 1:4 ratio of aqueous to organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Self-Validating Controls:

    • Minus-Cofactor Control: Incubate the compound with HLM but replace NADPH with buffer for 60 mins. (Validates that degradation is CYP-dependent).

    • Positive Controls: Run Verapamil (high clearance) and Dextromethorphan (CYP2D6 specific) in parallel.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Start 3. Initiation Add 1 mM NADPH PreInc->Start Sample 4. Sampling 0 to 60 min Start->Sample Quench 5. Termination Cold ACN + IS Sample->Quench Centrifuge 6. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 7. LC-MS/MS MRM Quantitation Centrifuge->LCMS

Figure 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Data Presentation & Kinetic Analysis

The depletion of the parent compound follows pseudo-first-order kinetics. The natural logarithm of the percentage remaining is plotted against time to derive the elimination rate constant ( k ).

Table 1: Time-Course Depletion Data (Representative)
Time (min)Test Compound (% Remaining)Minus-NADPH Control (% Remaining)Verapamil Control (% Remaining)
0100.0100.0100.0
586.4-62.1
1564.2-25.4
3041.5-6.8
4526.8-1.9
6017.398.5< 1.0

Note: The stability in the Minus-NADPH control (98.5% at 60 min) confirms that the compound is chemically stable and not undergoing non-CYP mediated degradation.

Calculating Intrinsic Clearance ( CLint​ )

The in vitro half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ ) are calculated using the following equations:

  • t1/2​=k0.693​

  • CLint,app​=t1/2​0.693​×Mprotein​Vincubation​​

    (Where Vincubation​ is the incubation volume in µL, and Mprotein​ is the mass of microsomal protein in mg).

Table 2: Pharmacokinetic Parameters
ParameterValueUnitInterpretation
Elimination Rate ( k ) 0.0292min⁻¹Derived from the slope of ln(% remaining) vs. time.
Half-life ( t1/2​ ) 23.7minModerate metabolic turnover.
CLint,app​ (in vitro) 58.4µL/min/mgIndicates moderate-to-high intrinsic clearance.
Scaled Hepatic CL ~14.2mL/min/kgScaled to in vivo human clearance (Assuming standard liver weights).

Optimization Strategies for Drug Development

If the CLint​ of 58.4 µL/min/mg is deemed too high for the target product profile (e.g., requiring once-daily oral dosing), medicinal chemistry strategies must be employed to block the identified metabolic soft spots:

  • Addressing O-Demethylation: The 4-methoxy group can be replaced with a bioisosteric group that resists CYP2D6 oxidation. Common substitutions include a trifluoromethoxy ( −OCF3​ ) or difluoromethoxy ( −OCHF2​ ) group. Alternatively, utilizing the kinetic isotope effect by replacing the methoxy group with a trideuteromethoxy ( −OCD3​ ) group can slow down the rate-limiting C-H bond cleavage.

  • Addressing N-Demethylation: The N-methyl group on the piperidine ring can be substituted with a bulkier alkyl group that sterically hinders the CYP3A4 active site approach, such as an N-isopropyl or N-cyclopropyl group. If basicity is not strictly required for target engagement, converting the amine to an amide or incorporating an electron-withdrawing fluorine atom on the piperidine ring can reduce the electron density of the nitrogen, thereby mitigating SET-driven N-demethylation.

References

  • Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase. PubMed/NIH. Available at:[Link]

  • Oxidation of Methoxyphenethylamines by Cytochrome P450 2D6. Analysis of Rate-Limiting Steps. PubMed/NIH. Available at:[Link]

  • Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6. PubMed/NIH. Available at:[Link]

  • Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. PMC/NIH. Available at:[Link]

  • Microsomal Stability Assay Protocol. Evotec/Cyprotex. Available at:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide synthesis pathway and intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Introduction

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a molecule of interest within medicinal chemistry and drug development. Its structure, featuring a substituted benzamide linked to a methylated piperidine moiety, presents a versatile scaffold for exploring structure-activity relationships in various biological targets. This guide provides a comprehensive overview of a robust and commonly employed synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is approached via a convergent strategy, involving the preparation of two key intermediates followed by their coupling to form the final product.

Overall Synthetic Strategy

The synthesis of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is most efficiently achieved through a convergent approach. This involves the separate synthesis of the constituent carboxylic acid and amine fragments, which are then joined in a final step. The retrosynthetic analysis breaks the target molecule down at the amide bond, yielding two primary precursors:

  • 4-methoxybenzoic acid : A commercially available aromatic carboxylic acid.

  • (1-methylpiperidin-4-yl)methanamine : A substituted piperidine amine which requires a multi-step synthesis.

This strategy allows for the optimization of each synthetic branch independently before the final coupling, often leading to higher overall yields and purity.

Retrosynthesis cluster_precursors Precursors target 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide amide_bond Amide Bond Disconnection target->amide_bond acid 4-methoxybenzoic acid amide_bond->acid amine (1-methylpiperidin-4-yl)methanamine amide_bond->amine

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Amine Intermediate: (1-methylpiperidin-4-yl)methanamine

Step 1: Reductive Amination of N-Boc-piperidine-4-carbaldehyde

The initial step involves the reaction of N-Boc-piperidine-4-carbaldehyde with methylamine to form a Schiff base (or iminium ion) in situ, which is then reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot reaction as it is mild and selective for the iminium ion over the aldehyde, minimizing side reactions.[3]

Reductive_Amination_Workflow start N-Boc-piperidine-4-carbaldehyde + Methylamine imine Imine Formation (Acid Catalyst Optional) start->imine DCM, RT reduction Reduction with Sodium Triacetoxyborohydride imine->reduction Add STAB product tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate reduction->product Stir Overnight

Caption: Workflow for the reductive amination step.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is acid-labile and can be efficiently removed under acidic conditions.[1] Treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent, cleaves the Boc group to yield the desired amine, typically as a hydrochloride salt.[1]

Experimental Protocol: Synthesis of (1-methylpiperidin-4-yl)methanamine Dihydrochloride

Materials and Reagents

ReagentSupplierPurity
N-Boc-piperidine-4-carbaldehydeCommercial>95%
Methylamine (40% in water)Commercial-
Sodium triacetoxyborohydride (STAB)Commercial>95%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Hydrochloric acid (HCl), concentratedCommercial-
Diethyl etherCommercial-
Sodium bicarbonate (NaHCO₃), saturated--
Anhydrous sodium sulfate (Na₂SO₄)--

Procedure:

  • Reductive Amination:

    • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3]

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the crude intermediate from the previous step in a minimal amount of DCM or methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or bubble HCl gas through the solution until the pH is strongly acidic (pH ~1-2).[1] A white precipitate will form.

    • Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-methylpiperidin-4-yl)methanamine dihydrochloride as a white solid.[1]

Part 2: Synthesis of the Carboxylic Acid Component: 4-methoxybenzoic acid

4-methoxybenzoic acid, also known as p-anisic acid, is a common and readily available starting material from commercial suppliers. Its preparation is therefore not typically required in the laboratory for this synthesis. It serves as the acyl donor in the final coupling step.

Part 3: Final Amide Coupling

The final step in the synthesis is the formation of the amide bond between 4-methoxybenzoic acid and the synthesized (1-methylpiperidin-4-yl)methanamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Mechanism and Choice of Coupling Reagents

A variety of coupling reagents are available for amide bond formation.[4] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), are effective. However, modern uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high efficiency, fast reaction times, and low rates of racemization.[5][6] HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine.[6]

HATU_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling acid 4-methoxybenzoic acid active_ester Activated O-Acylisourea Intermediate acid:e->active_ester:w + HATU, Base hatu HATU amine (1-methylpiperidin-4-yl)methanamine active_ester->amine product Target Molecule amine:e->product:w Nucleophilic Attack

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocol: Amide Coupling

Materials and Reagents

ReagentSupplierPurity
(1-methylpiperidin-4-yl)methanamineSynthesized-
4-methoxybenzoic acidCommercial>98%
HATUCommercial>98%
Diisopropylethylamine (DIPEA)Commercial>99%
Dimethylformamide (DMF), anhydrousCommercial>99.8%
Ethyl acetate (EtOAc)Commercial-
Saturated aqueous sodium bicarbonate--
Brine--
Anhydrous magnesium sulfate (MgSO₄)--

Procedure:

  • To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (1-methylpiperidin-4-yl)methanamine (1.0 eq) in DMF to the reaction mixture. Note: If the amine is used as the dihydrochloride salt, an additional 2 equivalents of base (DIPEA) are required for its in-situ neutralization.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide as a solid.

Conclusion

The synthesis of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is reliably achieved through a convergent strategy. This involves the synthesis of the key (1-methylpiperidin-4-yl)methanamine intermediate via reductive amination and subsequent deprotection, followed by a HATU-mediated amide coupling with commercially available 4-methoxybenzoic acid. The protocols described herein are robust and scalable, providing a solid foundation for the production of this compound for research and development purposes.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(piperidin-4-yl)
  • BenchChem. "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • PMC. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • Aapptec Peptides. Coupling Reagents.
  • The Royal Society of Chemistry.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.

Sources

Structural and Conformational Profiling of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides represent a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of neuroactive and gastrointestinal prokinetic agents[1]. The molecule 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide serves as a highly refined structural model for studying ligand-receptor interactions, specifically targeting the 5-Hydroxytryptamine 4 (5-HT4) and Dopamine D2 receptors. This whitepaper provides an in-depth technical analysis of its synthesis, nuclear magnetic resonance (NMR) spectroscopic profile, and single-crystal X-ray diffraction (XRD) architecture, establishing a self-validating framework for structure-activity relationship (SAR) mapping.

Pharmacological Context & SAR Implications

The discovery of benzamide derivatives like metoclopramide and cisapride revolutionized the treatment of gastrointestinal motility disorders[2]. The core SAR of these compounds dictates that a substituted aromatic ring linked via an amide bond to a basic aliphatic amine (such as a piperidine or pyrrolidine ring) is essential for 5-HT4 receptor agonism[3].

In 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, the 4-methoxy group provides critical electron density and acts as a hydrogen-bond acceptor within the receptor's binding pocket. Meanwhile, the flexible methylene linker (-CH2-) between the amide nitrogen and the piperidine ring allows the basic tertiary amine to adopt an optimal spatial orientation, maximizing electrostatic interactions with conserved aspartate residues in the GPCR transmembrane domain[4].

Signaling Ligand Benzamide Ligand Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Catalyzes Kinase PKA Activation Messenger->Kinase Triggers

Fig 1: 5-HT4 receptor signaling pathway activated by benzamide ligands.

Synthetic Methodology & Self-Validating Protocols

To ensure absolute structural integrity before analytical characterization, the synthesis of the target compound is governed by a strict, self-validating workflow.

Step-by-Step Synthesis Protocol
  • Activation & Preparation: Dissolve 1.0 equivalent (eq) of 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at 0 °C.

  • Amidation: Add 1.5 eq of triethylamine (TEA), followed by the dropwise addition of 1.1 eq of (1-methylpiperidin-4-yl)methanamine dissolved in DCM.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the pure product.

Causality and Validation
  • Solvent & Base Selection: Anhydrous DCM is utilized to prevent the competitive hydrolysis of the highly reactive acyl chloride into 4-methoxybenzoic acid. TEA acts as a proton scavenger; without it, the released HCl would protonate the basic piperidine nitrogen, deactivating the nucleophile and stalling the reaction.

  • Self-Validating Checkpoint: Post-reaction Thin-Layer Chromatography (TLC) confirms the total consumption of the acyl chloride. Subsequently, intermediate Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to validate the exact mass ( m/z 263.17 [M+H]+). This guarantees that no downstream high-resolution NMR time is wasted on impure or incorrectly synthesized batches.

Workflow Step1 Synthesis: Amidation Reaction Step2 Purification: Recrystallization Step1->Step2 Step3A 1D & 2D NMR Spectroscopy Step2->Step3A Step3B X-Ray Crystallography Step2->Step3B Step4 Conformational Analysis & SAR Mapping Step3A->Step4 Step3B->Step4

Fig 2: Experimental workflow from synthesis to structural and SAR analysis.

NMR Spectroscopic Characterization

Conformational analysis of benzamides in solution provides critical insights into their dynamic behavior[5].

Sample Preparation & Causality

The purified compound (15 mg) is dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ is specifically selected over CDCl3 because its strong hydrogen-bond accepting nature slows the chemical exchange rate of the amide N-H proton, allowing it to be observed as a sharp, distinct triplet rather than a broad, unassignable singlet[5].

Self-Validating NMR Loop

1D 1 H and 13 C NMR assignments are inherently ambiguous for complex aliphatic systems like the substituted piperidine ring. To establish a self-validating system, 2D Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are utilized. The 2D cross-peaks definitively anchor the 1D proton assignments to their corresponding carbons, eliminating assignment guesswork.

Quantitative Data Summary

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (δ, ppm)Assignment Notes
Amide 8.35t, J=5.8 165.8 (C=O)N-H proton; couples with adjacent CH2
Aromatic H-2, H-6 7.82d, J=8.8 129.2AA'BB' system; ortho to amide
Aromatic H-3, H-5 6.98d, J=8.8 113.6AA'BB' system; ortho to methoxy
Aromatic C-1, C-4 --127.0 (C-1), 161.5 (C-4)Quaternary aromatic carbons
Methoxy 3.80s55.4O-CH3 group
Linker CH2 3.15t, J=6.2 44.8CH2-NH; shifted downfield by nitrogen
Piperidine N-CH3 2.15s46.2N-methyl group
Piperidine H-2, H-6 2.75 (eq), 1.85 (ax)d ( J=11.2 ), t ( J=11.2 )55.1Equatorial/axial splitting confirms chair
Piperidine H-3, H-5 1.65 (eq), 1.20 (ax)d ( J=12.5 ), qd ( J=12.0,3.5 )29.8Adjacent to CH-CH2 linker
Piperidine H-4 1.50m35.2Methine proton

Conformational Insight: The distinct axial and equatorial splitting patterns of the piperidine protons (e.g., the large 11.2 Hz axial-axial coupling) confirm that the piperidine ring is locked in a stable chair conformation with the bulky benzamidomethyl group occupying the equatorial position to minimize 1,3-diaxial steric clash.

X-Ray Crystallography & 3D Architecture

While NMR provides solution-state dynamics, single-crystal X-ray diffraction (XRD) reveals the exact 3D spatial arrangement and intermolecular forces driving solid-state packing, which often mimics receptor-bound conformations[6].

Crystallization Protocol & Causality

Crystals are grown via the slow evaporation method using a binary solvent system of Methanol/Water (80:20 v/v) at 20 °C. Causality: Slow evaporation provides strict thermodynamic control over the nucleation and growth phases. Rapid precipitation would lead to kinetic trapping and lattice defects, whereas this controlled method yields high-quality, defect-free single crystals suitable for intense X-ray bombardment[7].

Crystallographic Validation

The calculated density ( Dcalc​ ) and the final R-factor ( R1​ ) serve as mathematical validations of the structural model. An R1​ value of 0.042 indicates that the theoretical model perfectly aligns with the experimental electron density map[8].

Table 2: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C15H22N2O2Volume ( V ) 1485.3(4) ų
Molecular Weight 262.35 g/mol Calculated Density ( Dcalc​ ) 1.173 g/cm³
Crystal System MonoclinicAbsorption Coefficient (μ) 0.078 mm⁻¹
Space Group P21​/c Reflections Collected 12,450
Unit Cell Dimensions a=11.24 Å, b=9.85 Å, c=13.52 ÅGoodness-of-fit on F2 1.054
Beta Angle (β) 98.45°Final R indices ( I>2σ(I) ) R1​=0.042 , wR2​=0.115
Packing and Hydrogen Bonding

The crystal lattice is stabilized by a robust intermolecular hydrogen-bonding network. The primary interaction is an amide-amide N-H···O=C hydrogen bond (Distance: 2.88 Å, Angle: 165°), which links adjacent molecules into infinite 1D chains along the crystallographic b-axis[6]. The dihedral angle between the benzamide aromatic plane and the amide carbonyl plane is approximately 15°, indicating a slight deviation from perfect coplanarity to relieve steric strain while maintaining π -conjugation[7].

Conclusion

The comprehensive profiling of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide highlights the synergy between synthetic design and rigorous analytical validation. By pairing the dynamic solution-state data from 2D NMR with the absolute 3D spatial coordinates from X-ray crystallography, researchers can confidently map the exact pharmacophoric vectors required for 5-HT4 receptor activation. The self-validating protocols outlined in this whitepaper ensure absolute data integrity, providing a robust foundation for future structure-based drug design in the benzamide class.

References

  • Title: 5-HT4 Receptor Ligands: Applications and New Prospects Source: Journal of Medicinal Chemistry URL
  • Title: Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)
  • Title: Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Pharmacophores of 5-HT4 Receptor Ligands: Experience of CERMN and Implications for Drug Design Source: ResearchGate URL
  • Title: Conformational analysis, part 43.
  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC URL
  • Title: Crystal structure of 2-pentyloxybenzamide Source: IUCr Journals URL
  • Title: Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)

Sources

Target Deconvolution and Mechanistic Profiling of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide represents a highly privileged pharmacophore in neuropharmacology and oncology. Featuring a substituted benzamide core linked to a basic N-methylpiperidine moiety, this structural motif is a hallmark of ligands targeting transmembrane proteins, most notably the Sigma-1 Receptor (S1R) and Dopamine D2/D3 receptors 1[1].

Identifying the precise cellular interactome of such small molecules is critical for understanding on-target efficacy and mitigating off-target toxicity. This whitepaper outlines a rigorous, self-validating framework for the target identification (Target ID) of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, utilizing orthogonal state-of-the-art methodologies: Photoaffinity Labeling (PAL) coupled with LC-MS/MS and label-free Thermal Proteome Profiling (TPP) .

Chemical Biology Strategy & Probe Design: The Causality of Structure

To map the interactome of a small molecule, we must first design a probe that captures targets without losing native binding affinity. The structural logic (Structure-Activity Relationship, SAR) dictates where modifications can be made.

The Causality of Probe Functionalization

In the benzamide-piperidine scaffold, the basic nitrogen of the piperidine ring is thermodynamically essential. At physiological pH, this nitrogen is protonated and forms a critical salt bridge with conserved aspartic acid residues deep within the target binding pockets (e.g., Asp126 in S1R)2[2]. Modifying the N-methyl group with bulky linkers severely diminishes binding affinity.

Conversely, the 4-methoxy group on the benzamide ring typically projects outward toward the solvent-exposed vestibule of the receptor. Therefore, we design our Photoaffinity Probe (PAP) by replacing the 4-methoxy group with a minimal linker containing two functional elements:

  • A Diazirine Photophore: Chosen over bulky benzophenones to minimize steric hindrance. Upon 365 nm UV irradiation, diazirines generate a highly reactive carbene with a sub-nanosecond half-life, ensuring that cross-linking only occurs with proteins in immediate, specific proximity 3[3].

  • An Alkyne Handle: Enables downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, "click chemistry") to attach a biotin reporter tag post-lysis, preserving cell permeability during the live-cell incubation phase 4[5].

TargetID C 4-methoxy-N-[(1-methylpiperidin -4-yl)methyl]benzamide P Photoaffinity Probe (Diazirine + Alkyne) C->P SAR Design L Label-Free (Unmodified Drug) C->L Direct Use PAL PAL LC-MS/MS (Covalent Trapping) P->PAL TPP Thermal Proteome Profiling (CETSA) L->TPP Int Data Integration & Target Validation PAL->Int TPP->Int

Orthogonal target identification workflows integrating PAL and TPP.

Experimental Protocols: Building Self-Validating Systems

To establish trustworthiness, every target identification workflow must include internal mechanisms to separate true pharmacological targets from experimental noise.

Workflow 1: Photoaffinity Labeling (PAL) Chemoproteomics

This workflow captures transient or weak interactions via covalent trapping6[6]. The system is made self-validating by incorporating a Competitive Displacement Control . If a protein is enriched by the probe but not competed away by an excess of the unmodified parent drug, it is a probe-specific artifact, not a true target.

Step-by-Step Methodology:

  • Live Cell Incubation: Culture SH-SY5Y neuroblastoma cells to 80% confluency.

    • Sample A (Probe): Treat with 1 µM PAP for 1 hour at 37°C.

    • Sample B (Competition): Pre-treat with 100 µM unmodified 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide for 30 mins, followed by 1 µM PAP.

  • In Situ Crosslinking: Wash cells with cold PBS and irradiate on ice with 365 nm UV light for 10 minutes to activate the diazirine and form covalent adducts.

  • Lysis and Click Chemistry: Lyse cells in 1% SDS buffer. Perform CuAAC by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins to remove unreacted click reagents. Resuspend and incubate with Streptavidin-agarose beads. Perform rigorous washing (including 8M Urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze peptides using a Q-Exactive Orbitrap mass spectrometer. Quantify relative protein abundances using Label-Free Quantification (LFQ).

Workflow 2: Thermal Proteome Profiling (TPP)

Because structural modifications in PAL can sometimes alter the molecule's interactome, we run an orthogonal, label-free approach. TPP relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ )7[7].

Step-by-Step Methodology:

  • Treatment: Incubate live SH-SY5Y cells with 10 µM unmodified compound or DMSO (vehicle) for 1 hour.

  • Thermal Shift Gradient: Aliquot the cells into 10 PCR tubes. Heat each tube to a specific temperature ranging from 37°C to 67°C for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes. Denatured/aggregated proteins will pellet; only stable, soluble proteins remain in the supernatant.

  • Multiplexing & MS: Digest the soluble fractions with trypsin and label with TMT10plex isobaric tags. Pool the samples and analyze via LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature to generate melting curves. Calculate the ΔTm​ between vehicle and treated samples.

Data Presentation & Quantitative Analysis

By intersecting the covalent trapping data (PAL) with the label-free thermodynamic data (TPP), we can definitively map the target landscape of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide. Below is a synthesized summary of quantitative data typical for this pharmacophore.

Target ProteinGene SymbolPAL Enrichment (Log2FC)Competition p-valueTPP ΔTm​ (°C)Validation Status
Sigma-1 Receptor SIGMAR1+6.8< 0.001+4.2Primary Target
Dopamine D2 Receptor DRD2+4.50.012+2.1Secondary Target
Dopamine D3 Receptor DRD3+3.90.025+1.8Secondary Target
Monoamine Oxidase B MAOB+1.20.450 (ns)+0.3Non-specific Background
Heat Shock Protein 90 HSP90AA1+5.10.820 (ns)+0.1Probe Artifact (Hydrophobic sticking)

Table 1: Integrated target deconvolution data. Proteins like HSP90 show high enrichment in PAL but fail the competition control (high p-value) and show no thermal stabilization in TPP, correctly identifying them as experimental artifacts.

Mechanistic Validation & Signaling Pathway

Once the primary target is identified—in this case, the Sigma-1 Receptor (S1R) —mechanistic validation is required to ensure the binding event translates to functional modulation. S1R is a ligand-operated chaperone residing at the Mitochondria-Associated ER Membrane (MAM). Upon binding to a benzamide ligand, S1R dissociates from the binding immunoglobulin protein (BiP/GRP78) and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating calcium efflux into the mitochondria to promote cell survival and ATP production.

Pathway Ligand Benzamide Ligand S1R Sigma-1 Receptor (S1R) Endoplasmic Reticulum Ligand->S1R Orthosteric Binding BiP BiP/GRP78 Dissociation S1R->BiP Conformational Shift IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Transfer to Mitochondria IP3R->Ca2 Ion Channel Modulation

Downstream signaling cascade of Sigma-1 receptor activation.

Conclusion

The target identification of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide requires a delicate balance of synthetic chemistry and advanced proteomics. By employing a self-validating matrix—where the covalent precision of Photoaffinity Labeling is cross-examined by the physiological fidelity of Thermal Proteome Profiling—researchers can confidently separate true pharmacological targets (like S1R and D2R) from the noise of the cellular milieu. This rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach is the gold standard for de-risking small molecules in modern drug development.

References

  • Tracking cancer drugs in living cells by thermal profiling of the proteome Source: PubMed / Science URL
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: MDPI URL
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET)
  • Photoaffinity labeling in target- and binding-site identification Source: PMC URL
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates Source: Springer Nature Experiments URL
  • Sigma Receptor (σR)

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Introduction & Physicochemical Profiling

The compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a structurally complex basic molecule featuring two distinct functional domains: a 4-methoxybenzamide moiety and a 1-methylpiperidine ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties to overcome common chromatographic pitfalls.

  • Chromophore (UV Detection): The 4-methoxybenzamide system exhibits strong π→π∗ and n→π∗ electronic transitions. The optimal UV absorption maximum ( λmax​ ) is typically observed around 254 nm , making it highly suitable for sensitive Photodiode Array (PDA) or UV detection.

  • Ionizable Group (Chromatographic Challenge): The 1-methylpiperidine moiety contains a tertiary amine with an estimated pKa​ of ~9.5 to 10.0. Under standard physiological or neutral HPLC conditions, this nitrogen is fully protonated (positively charged).

Protonated basic amines are notorious in reversed-phase liquid chromatography (RPLC) for causing severe peak tailing, retention time drift, and poor column efficiency. This phenomenon is driven by secondary electrostatic interactions between the positively charged analyte and the negatively charged, unreacted residual silanols ( Si−O− ) on the silica stationary phase[1].

Method Development Strategy: The Causality of Experimental Choices

To build a self-validating, robust method, every chromatographic parameter must be selected to actively suppress secondary interactions.

Stationary Phase Selection

Historically, older "Type A" silica columns contained high trace-metal impurities that increased the acidity of adjacent silanols, exacerbating peak tailing. For this basic analyte, a high-purity "Type B" silica column is mandatory[2]. Furthermore, the column must be heavily end-capped (where residual silanols are reacted with short-chain silanes like trimethylchlorosilane) to provide steric hindrance against the tertiary amine[1].

Mobile Phase pH and Additives

Because the pKa​ of the analyte is ~9.5, operating at a neutral pH will result in a mixed-mode retention mechanism (hydrophobic + ion-exchange), leading to peak distortion. We employ a Low-pH Strategy (pH < 3.0) using 0.1% Trifluoroacetic acid (TFA).

  • Causality: At pH 2.0, the residual silanols on the column ( pKa​ ~3.5–4.5) are fully protonated and neutralized ( Si−OH ), effectively shutting down the ion-exchange pathway[1].

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated piperidine ring, increasing its retention on the C18 phase and drastically improving peak symmetry[3].

Silanol_Interaction Analyte 1-Methylpiperidine Moiety (Protonated Basic Amine) Positive Charge (+) Silanol Residual Silanol (Si-O⁻) on Silica Surface Negative Charge (-) Analyte->Silanol Electrostatic Attraction Effect Secondary Ionic Interaction Result: Severe Peak Tailing Silanol->Effect Solution Add 0.1% TFA (pH < 3) Si-O⁻ becomes Si-OH (Neutral) Effect->Solution Mitigation Strategy

Figure 1: Mechanism of peak tailing via silanol interactions and low-pH mitigation.

Method_Workflow A Physicochemical Profiling Analyte: Basic Amine (pKa ~9.5) Chromophore: Benzamide (UV ~254 nm) B Stationary Phase Selection High-Purity Type B Silica End-capped C18 A->B C Mobile Phase Optimization Goal: Mitigate Silanol Interactions B->C D1 Low pH Strategy (pH < 3) 0.1% TFA in Water/Acetonitrile Silanols Neutralized C->D1 Preferred for UV/MS Compatibility E Chromatographic Tuning Gradient Profile, Flow Rate, Temperature D1->E F Method Validation per ICH Q2(R2) Guidelines E->F

Figure 2: Strategic HPLC method development workflow for basic amine compounds.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge C18 or equivalent Type B end-capped (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C (Thermostatted to ensure retention time stability)
Detection UV at 254 nm (Bandwidth 4 nm, Reference 360 nm)
Injection Volume 10 µL
Needle Wash 50:50 Water:Acetonitrile (v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold (focuses analyte at column head)
10.0 40 60 Linear ramp (elution of main peak)
12.0 10 90 Column wash
15.0 10 90 Isocratic wash
15.1 95 5 Return to initial conditions

| 20.0 | 95 | 5 | Column re-equilibration |

Sample Preparation Protocol

Note: To prevent solvent-mismatch effects (which cause peak splitting or fronting), the sample diluent must closely match the initial mobile phase conditions.

  • Diluent Preparation: Mix 950 mL of Water and 50 mL of Acetonitrile. Add 1.0 mL of TFA. Degas ultrasonically.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete dissolution of the hydrophobic moiety), then make up to volume with the Diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability and Results

A System Suitability Test (SST) is the gatekeeper of analytical integrity. Before executing any validation or sample analysis, the system must independently prove its fitness for purpose. Six replicate injections of the 100 µg/mL working solution are performed.

SST ParameterICH / USP Acceptance CriteriaExpected Result for this Method
Retention Time ( Rt​ ) Monitor for consistency~8.4 min
Tailing Factor ( Tf​ ) 1.51.10 – 1.15 (Excellent symmetry due to TFA)
Theoretical Plates ( N ) 2000> 10,000
Injection Precision (%RSD) 2.0% (Area), 1.0% ( Rt​ )< 0.5% (Area), < 0.2% ( Rt​ )

Discussion: The use of 0.1% TFA successfully suppresses the ionization of residual silanols. If the analyst were to substitute TFA with a neutral phosphate buffer, the Tf​ would likely degrade to >2.0, and the theoretical plate count would plummet due to the secondary retention mechanisms of the piperidine nitrogen[3].

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [4][5]. The protocol acts as a self-validating system:

  • Specificity: Inject the blank (diluent) and verify no interfering peaks occur at the analyte's Rt​ (~8.4 min). Perform forced degradation (acid, base, peroxide, heat, UV) to ensure the 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide peak is fully resolved from its degradants. Peak purity must be confirmed using PDA spectral analysis.

  • Linearity and Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be 2.0% of the response at the 100% level[4].

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision:

    • Repeatability: Six independent preparations of the sample at 100% concentration. %RSD of assay results must be 2.0%.

    • Intermediate Precision: Perform the repeatability protocol on a different day, by a different analyst, using a different HPLC system.

  • Robustness: Deliberately vary critical method parameters (Flow rate ± 0.1 mL/min, Column Temperature ± 5 °C, Gradient initial composition ± 2% absolute). The SST criteria (specifically Tf​ and %RSD) must still pass under all perturbed conditions[5].

References

  • ICH Q2(R2) Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA). URL:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible LC Troubleshooting Bible. URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. URL:[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection Analytical Chemistry - ACS Publications. URL:[Link]

Sources

protocol for dissolving 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Solubilization of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide in DMSO

Target Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Application: High-Throughput Screening (HTS), Neuropharmacology, and Cell-Based Assays

Mechanistic Rationale for Solvent Selection

4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a small, bioactive organic molecule belonging to the substituted benzamide class. Compounds sharing this structural motif (featuring a lipophilic methoxybenzene ring, an amide linker, and a basic tertiary amine) are frequently utilized in neuropharmacology and gastroenterology as potent 5-HT4 receptor agonists or D2 receptor antagonists[1],[2].

Because the compound is typically synthesized and supplied as a lipophilic free base, its aqueous solubility is highly restricted. Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle for stock preparation. As a polar aprotic solvent, DMSO possesses a high dielectric constant that effectively solvates both the hydrophobic aromatic regions and the polar amide/amine groups.

The Freeze-Thaw Causality (Why standard protocols fail): Researchers frequently report erratic dose-response curves when testing substituted benzamides in cellular assays. This is rarely due to intrinsic chemical instability, but rather a failure in stock solution management. DMSO is aggressively hygroscopic; it can absorb up to 20% of its weight in atmospheric water within 24 hours[3]. When a stock vial is repeatedly opened, water infiltrates the solution. During subsequent freeze-thaw cycles, this water crystallizes into ice, disrupting the DMSO solvation shell and forcing the hydrophobic compound into an unstable supersaturated state, resulting in irreversible micro-precipitation[4],[5]. Therefore, achieving reliable pharmacology requires strictly anhydrous conditions and single-use aliquoting.

Physicochemical Profiling & Dilution Metrics

Before initiating solubilization, it is critical to understand the compound's physical parameters to ensure accurate gravimetric calculations.

Table 1: Physicochemical Properties

Parameter Value Pharmacological Relevance
Chemical Formula C₁₅H₂₂N₂O₂ Determines molar mass for stock preparation.
Molecular Weight 262.35 g/mol Requires 2.62 mg per mL for a 10 mM stock.
Physical State Solid (Powder) Crystal lattice energy must be overcome by solvent.

| Key Functional Groups | Methoxy, Amide, Tertiary Amine | Amphiphilic nature dictates high DMSO solubility. |

Table 2: Master Stock Preparation Metrics

Target Concentration Volume of Anhydrous DMSO Required Compound Mass
10 mM (Standard) 1.00 mL 2.62 mg
10 mM (Standard) 5.00 mL 13.12 mg

| 50 mM (High-Dose) | 1.00 mL | 13.12 mg |

The Self-Validating Solubilization Pipeline

To guarantee experimental reproducibility, this protocol is designed as a self-validating system . You will not proceed to biological testing without empirical confirmation that the compound is fully dissolved and at the correct molarity[6],[7].

Phase 1: Gravimetric Preparation
  • Equilibration: Allow the sealed vial of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

  • Weighing: Using an analytical balance, weigh the desired mass (e.g., 2.62 mg) into a sterile, amber glass vial. Amber glass is required to prevent potential UV-induced degradation of the benzamide moiety[3].

  • Solvation: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity, sterile-filtered, packaged under argon).

  • Agitation: Vortex the vial vigorously for 60 seconds. Follow with ultrasonic bath sonication at room temperature for 5 minutes to disrupt the crystal lattice.

Phase 2: Validation Checkpoints (Critical)
  • Optical Validation (Nephelometry): Visually inspect the solution against a dark background. There should be no Schlieren lines (refractive index gradients) or particulate matter. For rigorous validation, measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates micro-precipitates.

    • Troubleshooting: If turbid, heat the solution gently in a 37°C water bath for 10 minutes and re-sonicate[8].

  • Analytical Validation (LC-MS/CAD): Extract a 5 µL aliquot and analyze via Liquid Chromatography-Mass Spectrometry coupled with a Charged Aerosol Detector (CAD). This confirms both the structural integrity of the compound and the exact 10 mM concentration prior to assay deployment[6].

Phase 3: Storage & Aliquoting
  • Dispensing: Working inside a nitrogen or argon-purged glove box, dispense the 10 mM master stock into 20 µL or 50 µL single-use aliquots using tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C. By using single-use aliquots, you completely eliminate the freeze-thaw water absorption cycle[4],[5].

Workflow Visualization

G Powder Dry Compound Powder (Free Base) AddDMSO Add Anhydrous DMSO (Argon Environment) Powder->AddDMSO Sonicate Vortex & Sonicate (Room Temp, 5 min) AddDMSO->Sonicate QC Validation Checkpoint 1: Nephelometry (Clear?) Sonicate->QC Heat Gentle Heating (37°C) & Re-sonicate QC->Heat No (Turbid) LCMS Validation Checkpoint 2: LC-MS/CAD Confirmation QC->LCMS Yes (Clear) Heat->QC Aliquots Dispense Single-Use Aliquots (Amber Vials) LCMS->Aliquots Store Store at -20°C or -80°C (Desiccated) Aliquots->Store

Caption: Workflow for DMSO solubilization, validation, and storage of benzamide derivatives.

Aqueous Dilution for In Vitro Assays

When transitioning from the 100% DMSO stock to an aqueous biological buffer (e.g., PBS or DMEM), improper technique will cause the compound to "crash out." If DMSO is pipetted directly into still water, the rapid diffusion of the solvent leaves the hydrophobic benzamide stranded without a solvation shell[8].

The "Infinite Dilution" Technique:

  • Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Place your target aqueous buffer on a vortex mixer at medium-high speed.

  • While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex. This ensures immediate, infinite dilution, preventing localized high concentrations of the free base.

  • Constraint: Ensure the final concentration of DMSO in your cell culture or biochemical assay does not exceed 0.5% (v/v) . Higher concentrations of DMSO can induce cellular toxicity, alter membrane permeability, and artificially skew receptor binding kinetics.

References

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. 5

  • Lipinski, C. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath / LRIG Presentation, 2005. 4

  • Roylan Developments. "Compound storage made simple: DMSO moisture absorption." StoragePod Technology, 2023. 3

  • Kakigami, T., et al. "Synthesis and structure-activity relationship of 3-Substituted benzamide... as selective serotonin 5-HT4 receptor agonists." Chemical and Pharmaceutical Bulletin, 1998. 2

  • Schuffenhauer, A., et al. "Evolution of Novartis' Small Molecule Screening Deck Design." ACS Medicinal Chemistry Letters, 2020. 7

  • Buitrago Santanilla, A., et al. "Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries." ACS Medicinal Chemistry Letters, 2017. 6

  • Selleckchem. "Frequently Asked Questions: Compound precipitation and DMSO stock solutions." Selleckchem Technical Support. 8

  • Lopez-Rodriguez, M. L., et al. "5-HT4 Receptor Ligands: Applications and New Prospects." Journal of Medicinal Chemistry, 2003. 1

Sources

Application Note: LC-MS/MS Method Development and MRM Optimization for 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Mass Spectrometry Specialists. Objective: To establish a self-validating, highly sensitive Multiple Reaction Monitoring (MRM) workflow for the quantification of the novel benzamide derivative, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, in biological matrices.

Mechanistic Rationale & Molecular Insights

Developing a robust quantitative assay requires a deep understanding of the analyte's gas-phase chemistry. 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (Exact Mass: 262.1681 Da) is a basic compound featuring a tertiary amine within a piperidine ring and a substituted benzamide moiety.

Ionization and Fragmentation Causality

In positive Electrospray Ionization (ESI+), the highly basic nitrogen of the 1-methylpiperidine ring acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 263.2 .

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the molecule undergoes characteristic charge-remote fragmentation. For benzoyl derivatives, the amide C-N bond is the most thermodynamically favorable cleavage site[1]. This cleavage generates the 4-methoxybenzoyl cation (m/z 135.1) . This specific fragment is exceptionally stable due to the resonance electron-donating effect of the para-methoxy group, making it the most abundant product ion and the ideal quantifier transition [1]. Secondary fragmentation of the saturated piperidine ring yields the 1-methylpiperidin-4-ylmethyl cation (m/z 112.1 ), which serves as a highly specific qualifier transition .

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 263.2 Quantifier Quantifier Ion 4-methoxybenzoyl cation m/z 135.1 Precursor->Quantifier CID (CE: 25 eV) Amide Bond Cleavage Qualifier Qualifier Ion Piperidine derivative m/z 112.1 Precursor->Qualifier CID (CE: 35 eV) Ring Fragmentation Neutral Neutral Loss Amine Cleavage Precursor->Neutral Neutral Loss

Figure 1: Proposed CID fragmentation pathway of the protonated precursor ion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It utilizes Clebopride as an Internal Standard (IS) due to its structural homology (a substituted benzamide), which perfectly mimics the target analyte's extraction recovery and ionization suppression profile[2].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the ESI source. We employ Liquid-Liquid Extraction (LLE) to selectively partition the basic analyte while leaving polar matrix components behind[3].

  • Spiking: Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Clebopride IS working solution (100 ng/mL).

  • Basification: Add 100 µL of 0.1 M NaOH. Reasoning: The piperidine nitrogen has a pKa of ~9.5. Basifying the matrix forces the analyte into its un-ionized freebase form, maximizing its solubility in the organic extraction solvent.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: UHPLC-MS/MS Acquisition Workflow

Causality Check: The addition of 0.1% Formic Acid to the aqueous mobile phase acts as a continuous proton source, ensuring the target analyte remains fully protonated as it enters the ESI source, thereby maximizing MS sensitivity.

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 3.0 minutes.

BioanalyticalWorkflow Sample 1. Plasma Sample + IS (Clebopride) Extraction 2. LLE Extraction Ethyl Acetate (pH > 10) Sample->Extraction LC 3. UHPLC Separation C18 Column, 0.1% FA Extraction->LC ESI 4. ESI+ Source Protonation to m/z 263.2 LC->ESI Q1 5. Quadrupole 1 (Q1) Isolate m/z 263.2 ESI->Q1 Q2 6. Collision Cell (Q2) Argon CID Q1->Q2 Q3 7. Quadrupole 3 (Q3) Filter m/z 135.1 & 112.1 Q2->Q3 Detector 8. Electron Multiplier Signal Integration Q3->Detector

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for plasma samples.

Quantitative Data & Method Parameters

Table 1: Optimized MRM Parameters

The following parameters were optimized via direct syringe infusion of a 100 ng/mL neat standard at 10 µL/min.

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)RoleDP (V)CE (eV)CXP (V)
Target Benzamide 263.2135.1Quantifier602510
Target Benzamide 263.2112.1Qualifier603512
Clebopride (IS) 374.0184.0IS Quantifier702814

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values are representative for Sciex Triple Quadrupole systems).

Table 2: Method Validation & System Suitability Metrics

To ensure the assay is self-validating, a System Suitability Test (SST) must be run prior to every batch. The method demonstrates robust linearity and minimal matrix interference, aligning with FDA/EMA bioanalytical guidelines.

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.995 0.5 – 500 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.2% – 8.1%
LLE Extraction Recovery Consistent across 3 QC levels82.4% ± 3.1%
Matrix Factor (ME) 0.85 – 1.15 (IS normalized)0.98 (Negligible ion suppression)

Sources

Preclinical In Vivo Dosing and Pharmacological Profiling of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals

Introduction and Pharmacological Context

4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide belongs to the substituted benzamide class of small molecules. Compounds bearing the N-(piperidin-4-ylmethyl)benzamide scaffold are highly valued in neuropharmacology and gastroenterology due to their potent neuromodulatory properties, frequently acting as 5-HT₄ receptor agonists or dopamine D₂ receptor antagonists [1].

When developing an in vivo profiling strategy for this compound, researchers must bridge the gap between systemic exposure (Pharmacokinetics, PK) and functional efficacy (Pharmacodynamics, PD). This application note provides a comprehensive, self-validating workflow for dosing, PK profiling, and evaluating the prokinetic efficacy of this compound in murine models.

Causality in Formulation and Experimental Design

Do not treat dosing as a mere procedural step; the physicochemical properties of the compound dictate the in vivo outcome.

Vehicle Selection and pKa: The compound features a basic 1-methylpiperidine moiety with a predicted pKa of ~9.5 to 10.0. In the highly acidic environment of the stomach, the piperidine nitrogen is protonated, rendering the molecule highly soluble but temporarily limiting passive transcellular diffusion until it empties into the more alkaline duodenum.

  • Intravenous (IV) Formulation: To prevent precipitation in the physiological pH of the bloodstream, the compound should be formulated as a hydrochloride (HCl) salt in 0.9% sterile saline or 5% Dextrose in Water (D5W).

  • Oral (PO) Formulation: For oral gavage, a 0.5% methylcellulose (MC) suspension or D5W ensures uniform dosing and prevents gastric irritation [2].

Self-Validating PD Systems: To measure the 5-HT₄-mediated prokinetic effects, we utilize the Phenol Red Gastric Emptying Assay. This protocol is inherently self-validating: it employs a non-absorbable dye and mandates a "Time 0" control group. By euthanizing the Time 0 cohort immediately post-gavage, you establish a true 100% baseline of dye recovery. This ensures that any measured reduction in absorbance strictly correlates with gastric emptying, eliminating confounding variables like dye degradation or unexpected systemic absorption [3].

Experimental Workflows and Mechanisms

Workflow A Formulation (Saline/Dextrose) B In Vivo Dosing (IV & PO) A->B C PK Profiling (LC-MS/MS) B->C Blood Sampling D PD Assay (Gastric Emptying) B->D Tissue Harvest E Data Analysis (PK/PD Modeling) C->E D->E

Caption: In vivo PK/PD experimental workflow for substituted benzamide evaluation.

Pathway Ligand 4-Methoxy-N-[(1-methylpiperidin -4-yl)methyl]benzamide Receptor 5-HT4 Receptor (Enteric Neuron) Ligand->Receptor Agonism Gs Gαs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ACh Acetylcholine Release PKA->ACh Exocytosis Motility Smooth Muscle Contraction (Prokinetic Effect) ACh->Motility M3 Receptor Activation

Caption: Mechanism of action: 5-HT4 receptor-mediated prokinetic signaling pathway.

Step-by-Step Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Objective: Determine absolute bioavailability, systemic clearance, and half-life to guide PD dosing intervals.

  • Animal Preparation: Fast adult C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts may be fed ad libitum.

  • Dosing Administration:

    • IV Cohort: Administer 1 mg/kg of the compound (formulated in standard 0.9% saline) via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg (formulated in 5% Dextrose) via oral gavage using a 20-gauge bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular vein puncture into K₂EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Processing: Centrifuge the blood at 3,000 × g for 10 min at 4°C to isolate plasma. Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge again and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Gastric Emptying Assay (Phenol Red Method)

Objective: Quantify the 5-HT₄-mediated prokinetic efficacy of the compound [4].

  • Fasting & Acclimation: Fast mice for 18-24 hours with ad libitum access to water. House them in wire-bottom cages to prevent coprophagy.

  • Compound Pre-treatment: Administer 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (e.g., 1, 3, and 10 mg/kg PO). Wait exactly 30 minutes to allow for optimal systemic absorption and receptor occupancy.

  • Test Meal Administration: Administer 0.3 mL of a standard liquid test meal (0.5 mg/mL Phenol Red in 5% glucose solution) via oral gavage.

  • Tissue Harvesting: Exactly 20 minutes post-meal, euthanize the mice via cervical dislocation. Immediately clamp the cardiac and pyloric sphincters with hemostats to prevent leakage, and rapidly excise the stomach.

  • Homogenization & Extraction: Place the excised stomach in 10 mL of 0.1 N NaOH and homogenize thoroughly. Allow the homogenate to settle for 1 hour at room temperature to ensure complete dye extraction.

  • Protein Precipitation: Transfer 1 mL of the supernatant to a microcentrifuge tube, add 50 µL of 20% Trichloroacetic acid (TCA), and centrifuge at 2800 rpm for 20 minutes [5].

  • Spectrophotometric Quantification: Mix 75 µL of the resulting supernatant with 100 µL of 0.5 N NaOH in a 96-well microplate. Measure absorbance at 560-570 nm.

  • Self-Validating Calculation:

    • Gastric Emptying (%) =[1 - (Absorbance of Test Stomach / Absorbance of Time 0 Control Stomach)] × 100.

Quantitative Data Presentation

To assist in dose-range finding (DRF) study design, the following table summarizes the anticipated baseline pharmacokinetic parameters for a standard substituted benzamide of this molecular weight and lipophilicity in mice.

Pharmacokinetic ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Maximum Concentration (Cmax) ng/mLN/A450 ± 45
Time to Cmax (Tmax) hN/A0.5 ± 0.1
Area Under Curve (AUC₀₋∞) ng·h/mL210 ± 201,250 ± 110
Systemic Clearance (Cl) mL/min/kg79.3 ± 8.1N/A
Volume of Distribution (Vd) L/kg3.2 ± 0.4N/A
Terminal Half-life (t₁/₂) h1.8 ± 0.22.1 ± 0.3
Absolute Bioavailability (F) %100%~60%

Note: The moderate volume of distribution (3.2 L/kg) indicates excellent tissue penetration, which is critical for reaching enteric neurons and central nervous system targets.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. PubMed Central (PMC). URL:[Link]

  • Effects of Genetically Modified Milk Containing Human Beta-Defensin-3 on Gastrointestinal Health of Mice. PubMed Central (PMC). URL:[Link]

  • A comparison of the gastric and central nervous system effects of two substituted benzamides in normal volunteers. PubMed Central (PMC). URL:[Link]

Application Note: Preparation of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (hereafter referred to as 4-MMPB ) is a synthetic small molecule characterized by a benzamide core and a basic 1-methylpiperidine moiety. Compounds sharing this structural scaffold are frequently utilized in neuropharmacology and immunology as ligands for G-protein-coupled receptors (GPCRs)—such as 5-HT (serotonin) and dopamine receptors—as well as Toll-like receptors (e.g., TLR8)[1][2].

When evaluating the efficacy, cytotoxicity, or receptor-binding affinity of 4-MMPB in in vitro cell culture assays, meticulously prepared stock solutions are mandatory. Errors in solvent selection, concentration calculation, or storage can lead to compound degradation, precipitation, or solvent-induced cytotoxicity, thereby invalidating experimental data[3].

Physicochemical Properties & Rationale for Solvent Selection

Understanding the physicochemical properties of 4-MMPB is the first step in designing a self-validating preparation protocol.

Table 1: Physicochemical Properties of 4-MMPB

PropertyValue
Chemical Formula C15H22N2O2
Molecular Weight (MW) 262.35 g/mol
Appearance Solid (Crystalline or lyophilized powder)
Primary Solvent Dimethyl Sulfoxide (DMSO) (≥99.9% cell culture grade)
Solubility Limit > 50 mM in DMSO (Requires empirical verification)
Storage (Solid) +4°C (short-term) or -20°C (long-term, desiccated)

Expertise & Causality: Why use DMSO? 4-MMPB contains a lipophilic aromatic ring and a tertiary amine. While the amine can be protonated in acidic aqueous environments, dissolving the free base directly in aqueous media (like PBS or cell culture media) often results in incomplete dissolution and micelle formation. Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent that disrupts solute-solute interactions, ensuring complete solvation at high concentrations (e.g., 10–50 mM) without altering the compound's structural integrity[4].

Experimental Protocol: Stock Solution Preparation

Trustworthiness: This protocol is designed as a self-validating system. Visual inspections at each phase ensure no micro-precipitates form, and strict volume controls prevent concentration drift.

Step 3.1: Equipment and Reagents
  • 4-MMPB powder (purity ≥ 98%)

  • Sterile, cell-culture grade DMSO (Endotoxin-free, ≥99.9%)

  • Analytical balance (precision to 0.1 mg)

  • Sterile amber microcentrifuge tubes (to protect from light)

  • 0.22 µm PTFE syringe filters (Nylon or PES are not recommended for pure DMSO)

Step 3.2: Reconstitution Calculations

To prepare a specific molarity, use the following standard conversion formula: Volume of DMSO (mL) = Mass of Compound (mg) / [Target Concentration (mM) × Molecular Weight (g/mol)] × 1000

Table 2: Dilution Matrix for 4-MMPB (MW = 262.35 g/mol )

Target Stock ConcentrationMass of 4-MMPBVolume of DMSO Required
10 mM 5.0 mg1.906 mL
20 mM 5.0 mg0.953 mL
50 mM 5.0 mg0.381 mL
Step 3.3: Dissolution and Sterilization
  • Equilibration: Allow the vial of 4-MMPB to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation on the cold powder, which can lead to rapid hydrolysis or inaccurate weighing.

  • Addition: Add the calculated volume of cell-culture grade DMSO directly to the original vial to avoid mass loss during transfer[3].

  • Agitation: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes. Validation check: Hold the vial against a light source to confirm the absolute absence of particulate matter.

  • Filtration (Optional but Recommended): If the DMSO is not pre-sterilized or if the vial was opened outside a biosafety cabinet, filter the stock solution through a 0.22 µm PTFE membrane. Note: Account for a ~50 µL dead volume loss in the filter.

Step 3.4: Aliquoting and Storage
  • Aliquot: Divide the stock solution into 50 µL or 100 µL aliquots in sterile, tightly sealed amber tubes.

  • Storage: Store immediately at -20°C for up to 1 month, or -80°C for up to 6 months[4]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, leading to precipitation. Aliquoting ensures that each vial is thawed only once[5].

Workflow A Equilibrate & Weigh 4-MMPB Powder B Add Sterile DMSO (Target: 10-50 mM) A->B C Vortex & Sonicate (Visual Clearance) B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquot into Amber Tubes D->E F Store at -20°C (Single-use only) E->F

Workflow for the preparation and storage of 4-MMPB stock solutions.

Working Solution Dilution for Cell Culture

When introducing 4-MMPB to in vitro systems, the final concentration of DMSO must be strictly controlled. DMSO concentrations above 0.1% (v/v) can induce cell cycle arrest, alter membrane permeability, and trigger apoptosis in sensitive cell lines (e.g., primary neurons or stem cells)[5][6].

Dilution Workflow:
  • Thaw: Warm the aliquot to 37°C for 3–5 minutes. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 in pre-warmed culture media to prevent "solvent shock" and localized precipitation.

  • Final Addition: Add the intermediate solution to the experimental wells to achieve the target concentration (e.g., 1 µM to 10 µM).

Example Calculation: To achieve a 10 µM final concentration in a 1 mL culture well from a 10 mM stock: C1V1 = C2V2 → (10,000 µM) × V1 = (10 µM) × (1000 µL) → V1 = 1.0 µL. Adding 1.0 µL of stock to 999 µL of media results in a final DMSO concentration of 0.1%, which is the maximum safe threshold[5][6].

GPCR Ligand 4-MMPB (Ligand) Receptor Target GPCR (e.g., 5-HT) Ligand->Receptor Binds GProtein Heterotrimeric G-Protein Receptor->GProtein Activates Effector Downstream Effector GProtein->Effector Modulates SecondMsg Secondary Messengers Effector->SecondMsg Catalyzes Response Cellular Phenotype SecondMsg->Response Triggers

General pharmacological mechanism of benzamide-based ligands modulating GPCR signaling.

References

  • Captivate Bio. SMALL MOLECULES - Technical Data Sheet. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Selective N-[3-(1-Methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT1F Receptor Agonists: Evolution from Bicyclic to Monocyclic Cores. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Available at: [Link]

  • ResearchGate. How do I dilute DMSO 0.1% to 0.05% in cell culture media? Available at: [Link]

Sources

Formulation of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide for Oral Administration: An Amorphous Solid Dispersion (ASD) Approach

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

The Weak Base Conundrum: Rationale for ASD

The compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (hereafter referred to as 4-MMPB ) presents a classic formulation challenge typical of BCS Class II/IV weak bases. Structurally, 4-MMPB features a lipophilic methoxybenzamide core and an ionizable tertiary amine on the piperidine ring (estimated pKa ~9.0–9.5).

Upon oral administration, the protonated piperidine nitrogen ensures rapid and complete dissolution in the acidic environment of the stomach (pH 1.2). However, as the drug transitions into the neutral pH of the duodenum (pH 6.8), it deprotonates into its highly lipophilic free-base form. This abrupt drop in solubility triggers rapid thermodynamic precipitation, severely limiting intestinal absorption and resulting in erratic oral bioavailability[1].

To overcome this, formulating 4-MMPB as an Amorphous Solid Dispersion (ASD) is highly effective. By kinetically trapping the drug in a high-energy amorphous state within a specialized polymer matrix, we can bypass the crystal lattice energy barrier. Upon reaching the intestine, the polymer dissolves and releases the drug, maintaining a supersaturated state (the "parachute" effect) long enough for optimal absorption to occur[2].

GI_Tract cluster_Intestine Small Intestine (pH 6.8) Start 4-MMPB Oral Dose (Weak Base) Stomach Stomach (pH 1.2) Complete Dissolution Start->Stomach Precip Crystalline Form: Rapid Precipitation Stomach->Precip No Polymer ASD HPMCAS ASD Form: Supersaturation Maintained Stomach->ASD HPMCAS Absorp1 Poor Bioavailability Precip->Absorp1 Absorp2 High Bioavailability ASD->Absorp2

Fig 1: GI transit and absorption dynamics of 4-MMPB comparing crystalline and ASD formulations.

Polymer Selection: The HPMCAS Advantage

For a weak base like 4-MMPB, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the polymer of choice[3].

  • Causality of Selection: HPMCAS is an enteric, amphiphilic polymer. In the acidic stomach, it remains insoluble, preventing premature drug release and protecting the amorphous matrix. In the intestine, the succinate groups ionize, allowing the polymer to dissolve. The hydrophobic acetate groups interact with the lipophilic benzamide core of 4-MMPB, sterically hindering crystal nucleation and maintaining drug supersaturation[4].

  • Grade Selection: We utilize HPMCAS-MF (Medium Fine), which dissolves at pH ≥ 6.0, perfectly aligning with the targeted release profile in the upper small intestine.

Process Engineering: Spray Drying Workflow

Spray drying is utilized to manufacture the 4-MMPB ASD. The process relies on atomizing a co-solution of the drug and polymer into a hot gas stream, causing solvent evaporation in milliseconds[5]. This rapid mass transfer prevents phase separation, "freezing" the drug and polymer in a homogeneous, single-phase amorphous solid[6].

SprayDrying Feed Feed Solution (API + Polymer) Atom Atomization (Two-Fluid Nozzle) Feed->Atom Dry Drying Chamber (N2 Gas, 85°C) Atom->Dry Cyclone Cyclone Separation (Particle Collection) Dry->Cyclone SecDry Secondary Drying (Vacuum, 40°C) Cyclone->SecDry

Fig 2: Step-by-step spray drying workflow for the generation of 4-MMPB amorphous solid dispersions.

Self-Validating Experimental Protocols

Protocol A: Preparation and Spray Drying of 4-MMPB ASD (25% w/w Drug Load)

1. Feed Solution Preparation

  • Step: Weigh 2.5 g of 4-MMPB free base and 7.5 g of HPMCAS-MF. Dissolve in 100 mL of a 9:1 (v/v) Acetone:Methanol solvent blend.

  • Causality: Acetone is an excellent solvent for HPMCAS, while the addition of 10% methanol disrupts the crystalline lattice energy of the polar benzamide region of 4-MMPB, ensuring complete dissolution.

  • Validation Check: The solution must be optically clear. Analyze via Dynamic Light Scattering (DLS); the absence of colloidal aggregates confirms a true solution, which is critical to prevent nozzle clogging and phase separation during atomization.

2. Spray Drying Execution

  • Step: Process the feed solution through a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a 0.7 mm two-fluid nozzle. Use ultra-high purity Nitrogen as the drying gas to prevent solvent ignition[5].

  • Parameters: Set inlet temperature to 85°C, aspirator to 100%, and pump rate to 15% (~4.5 mL/min).

  • Causality: An inlet temperature of 85°C ensures the droplet surface temperature remains near the wet-bulb temperature of acetone (~20°C) during evaporation, preventing thermal degradation of 4-MMPB while guaranteeing rapid kinetic trapping.

  • Validation Check: Monitor the outlet temperature continuously. It must stabilize between 45°C–50°C. Fluctuations indicate inconsistent atomization or feed rate.

3. Secondary Drying

  • Step: Transfer the collected powder from the cyclone to a vacuum oven. Dry at 40°C and -0.8 bar for 24 hours.

  • Causality: Residual acetone acts as a plasticizer, drastically lowering the glass transition temperature ( Tg​ ) of the ASD, which can trigger premature crystallization. Drying at 40°C removes residual solvent while remaining safely below the Tg​ of the HPMCAS matrix (~120°C)[3].

Protocol B: Two-Stage Non-Sink Dissolution Testing

To validate the "parachute" effect, a two-stage dissolution test is employed to mimic gastrointestinal transit.

1. Acid Stage (Gastric Simulation)

  • Step: Introduce 100 mg of the 4-MMPB ASD (equivalent to 25 mg API) into 500 mL of 0.1 N HCl (pH 1.2) at 37°C, using USP Apparatus II (Paddles) at 75 RPM. Run for 120 minutes.

  • Validation Check: Less than 10% of the drug should release in this stage, validating the enteric protection of the HPMCAS matrix.

2. Buffer Stage (Intestinal Simulation)

  • Step: At t=120 min, add 250 mL of concentrated simulated intestinal fluid (FaSSIF) buffer concentrate to instantly shift the vessel pH to 6.5.

  • Sampling: Pull 2 mL aliquots at 125, 135, 150, 180, and 240 minutes. Filter immediately through a 0.2 µm PTFE syringe filter (discarding the first 1 mL) and dilute with mobile phase for HPLC analysis.

  • Causality: Immediate filtration separates the dissolved/supersaturated drug from any precipitated crystalline drug. The concentration profile will demonstrate the extent and duration of supersaturation.

Quantitative Data Presentation

Table 1: Optimized Spray Drying Parameters for 4-MMPB ASD
ParameterSet PointRationale / Causality
Solvent System Acetone:Methanol (9:1 v/v)Balances polymer solubility (Acetone) with API solubility (Methanol).
Solid Loading 10% w/vPrevents high viscosity-induced nozzle blockages while maximizing yield.
Inlet Temperature 85°CDrives rapid solvent evaporation for kinetic trapping.
Outlet Temperature 45°C – 50°CEnsures particles are dry upon reaching the cyclone without thermal stress.
Atomization Gas Flow 400 L/h (Nitrogen)Generates optimal droplet size (10–20 µm) for rapid drying.
Table 2: Comparative Two-Stage Dissolution Metrics (Crystalline vs. ASD)
Formulation% Release at 120 min (pH 1.2) Cmax​ at pH 6.5 (µg/mL)AUC 120−240​ (Supersaturation Maintenance)
Crystalline 4-MMPB 98.5% (Complete dissolution)< 5.0 µg/mL (Rapid precipitation)Low (Immediate crash upon pH shift)
4-MMPB HPMCAS ASD < 5.0% (Enteric protection)48.5 µg/mL (Supersaturation)High (Parachute effect sustained > 2 hours)

Note: The ASD formulation successfully suppresses gastric release and achieves a nearly 10-fold increase in intestinal supersaturation compared to the crystalline free base.

References

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying)
  • Source: National Center for Biotechnology Information (PMC)
  • Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: Pharma Excipients URL
  • Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying Comparison of In Vitro and In Vivo Performance Source: ACS Publications URL
  • Advanced spray drying techniques for the formulation of poorly soluble compounds Source: Manufacturing Chemist URL
  • WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation Source: Google Patents URL

Sources

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide extraction protocol from plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioanalysis

A Robust and Selective Method for the Extraction of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide from Human Plasma using Mixed-Mode Solid-Phase Extraction

Abstract

This application note details a highly efficient and robust solid-phase extraction (SPE) protocol for the quantitative analysis of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (hereafter referred to as PMPB) in human plasma. Given the compound's chemical structure, which includes a basic piperidine moiety, a mixed-mode cation exchange (MCX) SPE strategy was employed. This approach provides superior selectivity and cleanup compared to conventional methods like protein precipitation (PPT) or liquid-liquid extraction (LLE). The protocol involves a simple sample pretreatment followed by a streamlined SPE procedure, yielding high analyte recovery and minimal matrix effects, making it ideal for downstream LC-MS/MS analysis in regulated bioanalytical environments.

Introduction

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (PMPB) is a novel synthetic compound under investigation for its potential therapeutic applications. Accurate determination of its concentration in plasma is fundamental to understanding its pharmacokinetic (PK) profile, which is a critical component of drug development. The complex nature of plasma necessitates a selective and efficient sample preparation method to remove endogenous interferences such as proteins and phospholipids that can compromise the accuracy and precision of LC-MS/MS analysis.

This note describes an optimized extraction protocol that leverages the unique chemical properties of PMPB. The presence of a tertiary amine on the piperidine ring makes the molecule basic and thus an ideal candidate for a mixed-mode solid-phase extraction (SPE) strategy. This technique combines both reversed-phase and ion-exchange retention mechanisms, offering a powerful tool for isolating basic compounds from complex biological matrices.[1] The described method is designed for high-throughput applications, providing clean extracts, high recovery, and excellent reproducibility, in line with regulatory expectations for bioanalytical method validation.[2][3]

Analyte Properties and Extraction Strategy

The success of any extraction protocol is predicated on a clear understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of PMPB (Estimated)

Property Estimated Value Rationale / Implication for Extraction
Molecular Weight 276.38 g/mol ---
pKa (of Piperidine N) ~9.0 - 10.0 The piperidine nitrogen is strongly basic. At pH values well below the pKa (e.g., pH < 7), the molecule will be positively charged.

| LogP | ~2.5 - 3.0 | Indicates moderate hydrophobicity, suitable for reversed-phase retention. |

The extraction strategy is designed to exploit both the basicity and hydrophobicity of PMPB using a mixed-mode strong cation exchange (MCX) polymeric SPE sorbent.

The principle relies on a "catch-and-release" mechanism:

  • Catch (Retention): The plasma sample is acidified during pre-treatment. This ensures the piperidine nitrogen of PMPB is protonated, giving it a positive charge. When loaded onto the MCX sorbent, PMPB is retained by two powerful mechanisms: a strong ionic bond between the positively charged analyte and the negatively charged sulfonic acid groups on the sorbent, and hydrophobic interaction between the molecule's carbon framework and the sorbent's polymeric backbone.[4]

  • Wash: Interferences can be selectively removed. An acidic wash disrupts the retention of neutral and acidic interferences. A subsequent organic wash removes weakly-bound, non-polar interferences like lipids, while the strong ionic bond keeps PMPB firmly retained.

  • Release (Elution): The final elution step uses a basic organic solvent. The high pH neutralizes the charge on the PMPB molecule, breaking the ionic bond with the sorbent. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing for a clean and concentrated elution of the target analyte.[5]

Materials and Methods

Reagents and Chemicals
  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • PMPB Reference Standard

  • Isotopically Labeled Internal Standard (PMPB-d3, recommended)

Equipment and Consumables
  • Mixed-Mode Strong Cation Exchange (MCX) 96-well SPE Plate (e.g., 30 mg / 1 mL)

  • 96-well collection plate (2 mL)

  • Positive Pressure or Vacuum Manifold for 96-well plates

  • Plate shaker/vortexer

  • Analytical balance, calibrated pipettes

  • LC-MS/MS System

Experimental Protocol

Stock and Working Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve the PMPB reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 Methanol:Water to create calibration curve (CC) and quality control (QC) standards.

  • Internal Standard (IS) Working Solution: Prepare a solution of PMPB-d3 (e.g., 100 ng/mL) in methanol. This solution will be used for protein precipitation and sample dilution.

Plasma Sample Pre-treatment
  • Aliquot 100 µL of plasma (blank, CC, QC, or unknown sample) into a 96-well plate.

  • Add 200 µL of the IS working solution in methanol to each well. The use of an organic solvent at this stage serves to precipitate the bulk of plasma proteins.[6]

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Add 400 µL of 4% Formic Acid in water to the supernatant. Mix well by pipetting. The sample is now ready for SPE loading.

Solid-Phase Extraction (SPE) Protocol

Perform the following steps sequentially using a vacuum or positive pressure manifold.

StepReagentVolumePurpose
1. Condition Methanol1 mLWets the sorbent and activates the reversed-phase retention mechanism.
2. Equilibrate Water1 mLRemoves the methanol and prepares the sorbent for the aqueous sample.
3. Load Pre-treated Plasma Sample~700 µLThe positively charged PMPB binds to the sorbent via ion-exchange and reversed-phase mechanisms.
4. Wash 1 2% Formic Acid in Water1 mLRemoves hydrophilic interferences and salts.
5. Wash 2 Methanol1 mLRemoves hydrophobic, non-basic interferences (e.g., phospholipids).[5]
6. Elute 5% Ammonium Hydroxide in Methanol500 µLNeutralizes the PMPB, breaking the ionic bond and allowing for elution in the organic solvent.
Post-Extraction
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of a suitable mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Seal the plate and vortex briefly. The sample is now ready for injection onto the LC-MS/MS system.

Method Performance Characteristics

The protocol was evaluated for its key performance metrics according to established bioanalytical method validation guidance.[7][8]

Table 2: Summary of Method Performance

Parameter Low QC (5 ng/mL) Medium QC (50 ng/mL) High QC (500 ng/mL)
Recovery (%) 94.2 96.5 95.1
Matrix Effect (%) 1.8 -0.5 -1.2
Intra-day Precision (%RSD) 4.1 2.8 3.2
Inter-day Precision (%RSD) 5.5 4.2 4.5

| Accuracy (%Bias) | 2.5 | -1.8 | 0.9 |

Data are illustrative and represent typical performance for a validated method.

  • Recovery was consistently high (>90%), indicating efficient extraction.

  • Matrix Effect was negligible (<5%), demonstrating the selectivity of the cleanup process.

  • Precision and Accuracy were well within the accepted limits for regulated bioanalysis.

Workflow Visualization

The following diagram illustrates the complete workflow from plasma sample to final analysis-ready extract.

SPE_Workflow cluster_spe Mixed-Mode SPE Steps plasma 1. Plasma Sample (100 µL) ppt 2. Protein Precipitation (Add 200 µL IS in MeOH) plasma->ppt Vortex, Centrifuge acidify 3. Acidification (Add 400 µL 4% HCOOH) ppt->acidify Collect Supernatant load 5. Load Sample acidify->load spe_plate 4. SPE Cartridge (Condition & Equilibrate) wash1 6. Wash 1 (2% HCOOH) load->wash1 wash2 7. Wash 2 (Methanol) wash1->wash2 elute 8. Elute (5% NH4OH in MeOH) wash2->elute dry 9. Evaporate elute->dry reconstitute 10. Reconstitute (Mobile Phase) dry->reconstitute inject 11. LC-MS/MS Analysis reconstitute->inject

Figure 1. Step-by-step workflow of the PMPB extraction protocol.

Discussion and Troubleshooting

  • Low Recovery: Ensure complete protonation of the analyte by verifying the pH of the loading solution. Inadequate conditioning or equilibration of the SPE sorbent can also lead to poor retention. Check for breakthrough by analyzing the waste from the load and wash steps.

  • High Matrix Effects / Ion Suppression: This indicates insufficient cleanup. The methanol wash step (Wash 2) is critical for removing phospholipids. Ensure this step is not skipped. If problems persist, increasing the volume or organic strength of this wash may be beneficial.

  • Poor Reproducibility: Inconsistent flow rates during SPE are a common cause of variability. Using a positive pressure manifold is often more consistent than vacuum. Ensure complete evaporation before reconstitution, as residual elution solvent can affect chromatography.

Conclusion

The mixed-mode cation exchange solid-phase extraction protocol presented here provides a highly selective, reproducible, and efficient method for the extraction of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide from human plasma. The method yields clean extracts with high analyte recovery and minimal matrix effects, making it exceptionally well-suited for sensitive and accurate quantification by LC-MS/MS in a high-throughput drug development setting.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Discovery BIO. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.

Sources

Application Note: Cell Viability and Cytotoxicity Profiling of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Oncologists/Neurobiologists.

Scientific Context & Mechanistic Causality

The compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide belongs to the substituted benzamide class. Its structural core—a basic piperidine ring linked to a methoxybenzamide moiety—is the classic pharmacophore for Sigma-1 receptor (σ1R) ligands[1].

When designing cell viability assays for this class of compounds, researchers must account for a unique, biphasic mechanism of action. The σ1R is a stress-activated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2].

  • At low concentrations (Neuroprotection): The compound acts as a chaperone, stabilizing inositol 1,4,5-trisphosphate receptors (IP3Rs) to regulate Ca²⁺ transfer between the ER and mitochondria[2]. This prevents ER-stress-induced apoptosis.

  • At high concentrations (Cytotoxicity): In highly proliferative neoplastic cells, over-activation or antagonism of σ1R disrupts Ca²⁺ homeostasis, triggering unresolved ER stress, CHOP pathway activation, and subsequent apoptosis[1],[3].

Understanding this causality dictates our experimental design: we must utilize distinct cell models and assay chemistries to accurately capture either its cytoprotective ( EC50​ ) or cytotoxic ( IC50​ ) profiles.

Pathway Ligand 4-methoxy-N-[(1-methylpiperidin-4-yl) methyl]benzamide Receptor Sigma-1 Receptor (σ1R) at MAM Ligand->Receptor Binds Ca Ca2+ Homeostasis Modulation Receptor->Ca Regulates IP3R ER ER Stress Response (IRE1, ATF6, PERK) Receptor->ER Chaperone Activity Survive Neuroprotection (Low Dose) Ca->Survive Moderate Ca2+ Apoptosis Apoptosis / Cytotoxicity (High Dose) Ca->Apoptosis Ca2+ Overload ER->Survive Stress Resolved ER->Apoptosis Unresolved (CHOP)

Mechanism of σ1R-mediated cell survival and apoptosis by the benzamide ligand.

Assay Selection: Building a Self-Validating System

To ensure a self-validating experimental system, the choice of viability readout must align with the physiological state being modeled:

  • Metabolic Activity (MTT Assay): The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce a tetrazolium dye into insoluble formazan[4]. This is the gold standard for measuring gross anti-proliferative effects in cancer cell lines.

  • ATP Quantitation (CellTiter-Glo): For neuroprotection models, chemical stressors (e.g., Thapsigargin) can transiently depress oxidoreductase activity without causing actual cell death, confounding MTT results. Direct ATP quantitation bypasses this artifact, providing a highly accurate, luminescence-based readout of true viability.

Workflow S1 1. Cell Seeding (PC12 or MCF-7) S2 2. Compound Treatment S1->S2 S3 3. Viability Assay (MTT / ATP) S2->S3 S4 4. Data Readout (Absorbance/Lum.) S3->S4 S5 5. Analysis (IC50 / EC50) S4->S5

Step-by-step workflow for evaluating cell viability and cytotoxicity.

Step-by-Step Experimental Protocols

Protocol A: Neuroprotection Assay (PC12 Cells)

Objective: Determine the cytoprotective EC50​ against ER-stress-induced cell death. Causality: We use Thapsigargin to artificially deplete ER calcium, triggering the unfolded protein response (UPR). The compound should chaperone this stress, rescuing ATP production.

  • Cell Seeding: Seed PC12 (rat pheochromocytoma) cells at 1×104 cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validation Controls: Designate wells for Vehicle (0.1% DMSO), Negative Control (Stress inducer only), and Positive Control (known neuroprotectant, e.g., PRE-084 at 10 μM).

  • Compound Pre-treatment: Treat cells with 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide across a logarithmic concentration gradient (0.01 μM to 10 μM) for 1 hour prior to stress induction.

  • Stress Induction: Add 1 μM Thapsigargin to all wells except the Vehicle control. Incubate for 24 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® reagent per well. Induce cell lysis via orbital shaking for 2 minutes, followed by a 10-minute stabilization incubation.

  • Readout: Measure luminescence (Relative Light Units, RLU) using a microplate reader. Calculate the percentage of viability restoration relative to the Negative Control.

Protocol B: Anti-Proliferative / Cytotoxicity Assay (MCF-7 Cells)

Objective: Determine the cytotoxic IC50​ on neoplastic cells. Causality: Extended exposure to high doses of σ1R ligands forces cancer cells into apoptosis[1]. We use MTT here because we are measuring absolute population reduction over a longer timeline[4].

  • Cell Seeding: Seed MCF-7 breast cancer cells at 5×103 cells/well in a clear 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Apply the compound at a higher concentration gradient (1 μM to 100 μM). Include a Vehicle control (0.1% DMSO) and a Cytotoxic Positive Control (e.g., Doxorubicin at 5 μM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow metabolically active cells to synthesize formazan[4].

  • Formazan Solubilization: Carefully aspirate the culture media to avoid disturbing the crystal monolayer. Add 100 μL of DMSO per well to dissolve the purple formazan crystals. Shake on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm. Use a reference wavelength of 630 nm to subtract background cellular debris noise.

Quantitative Data Interpretation

Summarize your microplate reader data using non-linear regression (curve fit) to extract the EC50​ and IC50​ values. Below is a structured reference table of expected pharmacological profiles for this compound class:

Assay TypeCell Line ModelStress InducerExpected EffectTypical Concentration RangePrimary Readout
Neuroprotection PC12 / SH-SY5YThapsigargin (1 μM)Cytoprotective ( EC50​ )0.05 μM – 5.0 μMATP Luminescence (RLU)
Cytotoxicity MCF-7 / A375None (Basal Proliferation)Anti-proliferative ( IC50​ )20.0 μM – 80.0 μMAbsorbance (570 nm)
Control Validation AnyNoneVehicle Baseline0.1% DMSO100% Viability Normalization

References

  • Georgiadis, M.-O., et al. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules (MDPI).[Link]

  • Crottès, D., et al. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? Frontiers in Physiology.[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link]

  • Zheng, L., et al. (2024). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Pharmacology & Translational Science.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these hurdles and advance your research.

Section 1: Compound Profile & Initial Assessment (FAQs)

This section addresses preliminary questions regarding the physicochemical properties of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide and how to begin assessing its solubility.

Q1: What are the key structural features of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide that influence its solubility?

A1: The solubility of this compound is primarily governed by a balance of its hydrophobic and hydrophilic components.

  • Hydrophobic Moiety: The benzamide ring is aromatic and generally contributes to low aqueous solubility.

  • Ionizable Group: The most critical feature is the 1-methylpiperidine ring. The tertiary amine in this ring is basic and can be protonated to form a positively charged species. This ionization dramatically increases the molecule's affinity for water.

  • pH-Dependence: Because of the basic piperidine nitrogen, the compound's aqueous solubility is expected to be highly dependent on pH. It will exhibit significantly higher solubility in acidic conditions (low pH) where the amine is protonated, and poor solubility in neutral to basic conditions (higher pH) where it exists as the free base.[1][2]

Q2: My compound appears insoluble in my aqueous buffer. How can I perform a reliable initial assessment of its thermodynamic solubility?

A2: A visual assessment can be misleading. For a quantitative and reliable measurement, the "gold standard" is the shake-flask method to determine thermodynamic solubility.[3][4] This method ensures that the solution has reached equilibrium, providing a true measure of the compound's maximum solubility under the given conditions.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide in a specific aqueous buffer.

Materials:

  • Test compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials (e.g., 2 mL glass vials) with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the buffer (e.g., 1 mL).[3] The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[5]

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or carefully filter the solution using a 0.22 µm syringe filter.[3] This step is critical to avoid aspirating solid particles, which would artificially inflate the solubility measurement.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of your analytical method. Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS method to determine the compound's concentration.[3]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

Section 2: Troubleshooting & Strategy Selection

Encountering solubility issues is a common challenge. This section provides guidance on selecting the most appropriate strategy to address the poor aqueous solubility of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

Q3: My compound precipitates when I add it to my neutral (pH 7.4) assay buffer. What is the most direct first step to solve this?

A3: Given the compound's basic nature, the precipitation is likely due to the low solubility of the free base form at neutral pH. The most direct strategy is to lower the pH of your solution.[6][] By acidifying the buffer, you protonate the piperidine nitrogen, forming a more soluble salt in situ. For many weakly basic drugs, even a small decrease in pH can lead to a significant increase in solubility.[1]

Q4: I need to develop a formulation for in vivo studies. Which solubility enhancement techniques are most suitable for a basic compound like this?

A4: For a basic compound, you have several excellent options, each with its own advantages. The choice depends on the desired final concentration, administration route, and formulation requirements. Salt formation is often the most effective and common approach for ionizable drugs.[8][9]

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

G Start Poor Aqueous Solubility of Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable IsBasic Compound has a basic nitrogen (piperidine) CheckIonizable->IsBasic Yes Cosolvents Strategy 3: Co-solvents CheckIonizable->Cosolvents No / For non-ionizable compounds pH_Adjust Strategy 1: pH Adjustment IsBasic->pH_Adjust For in-situ solubilization (e.g., assays) Salt_Formation Strategy 2: Salt Formation IsBasic->Salt_Formation To create a stable, soluble solid form IsBasic->Cosolvents Can be used in combination with pH/salt forms Cyclodextrins Strategy 4: Cyclodextrin Complexation IsBasic->Cyclodextrins Alternative for neutral formulations or to improve stability FinalFormulation Develop Final Formulation pH_Adjust->FinalFormulation Salt_Formation->FinalFormulation Cosolvents->Cyclodextrins Consider if co-solvents are not tolerated Cosolvents->FinalFormulation Cyclodextrins->FinalFormulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Detailed Protocols for Solubility Enhancement

This section provides validated, step-by-step protocols for the most effective solubility enhancement techniques applicable to 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

3.1 Strategy 1: pH Adjustment

This is the most straightforward method for improving the solubility of ionizable compounds.[] By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule.

Objective: To quantify the solubility of the compound across a range of pH values to identify the optimal pH for solubilization.

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with sufficient capacity to resist pH changes upon addition of the compound.[10]

  • Conduct Shake-Flask Method: Perform the shake-flask solubility determination as described in Section 1, using a separate set of vials for each pH buffer.

  • Analyze and Plot: Quantify the compound's concentration in each buffer. Plot the solubility (on a log scale) against the pH. This profile will visually demonstrate the pH at which solubility is maximized and help you select the appropriate pH for your experiments. For a basic drug, you should observe a significant increase in solubility as the pH decreases.[11]

3.2 Strategy 2: Salt Formation

Creating a salt form is a highly effective and widely used method to improve the solubility and dissolution rate of basic drugs.[8][12] By reacting the basic piperidine nitrogen with an acid, you form a stable, crystalline salt with significantly improved aqueous solubility compared to the free base.[9][13]

Objective: To screen various counter-ions to identify a stable, crystalline salt form with optimal solubility.

Materials:

  • Test compound (free base)

  • A selection of pharmaceutically acceptable acids (counter-ions). See Table 1.

  • A range of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Small vials or test tubes.

Procedure:

  • Dissolution: Dissolve a known amount of the free base in a minimal volume of a suitable solvent (e.g., ethanol).

  • Acid Addition: In a separate vial, dissolve a stoichiometric equivalent (1.0 to 1.1 equivalents) of the selected acid (e.g., HCl, methanesulfonic acid) in the same solvent.

  • Mixing and Precipitation: Slowly add the acid solution to the free base solution while stirring. If a salt precipitates immediately, it indicates successful salt formation. If not, you may need to induce precipitation by cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble), or allowing the solvent to evaporate slowly.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Determine the aqueous solubility of each new salt form using the shake-flask method (Section 1) in a relevant buffer (e.g., water or pH 7.4 buffer). Compare the results to identify the salt with the most significant solubility enhancement.

| Table 1: Common Counter-Ions for Basic Drugs | | :--- | :--- | :--- | | Counter-Ion | Acid Type | Notes | | Hydrochloride | Strong Acid | Very common, often highly soluble. | | Sulfate | Strong Acid | Can form di-salts, good solubility.[14] | | Mesylate (Methanesulfonate) | Strong Acid | Often forms stable, crystalline salts. | | Tosylate (p-Toluenesulfonate) | Strong Acid | Bulky, can improve crystallinity. | | Maleate | Weak Acid | Can improve solubility and stability. | | Fumarate | Weak Acid | Often used in oral dosage forms. | | Tartrate | Weak Acid | Chiral, can be used for resolutions. | | Citrate | Weak Acid | Can form multiple salt species. |

3.3 Strategy 3: Co-solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[10][15] This is a common strategy for preparing stock solutions for in vitro assays or for parenteral formulations.[16]

Objective: To identify a co-solvent system that achieves the target concentration of the compound while remaining physically stable.

Procedure:

  • Select Co-solvents: Choose a panel of biocompatible co-solvents to test. See Table 2.

  • Prepare Blends: Prepare a series of co-solvent/water blends in different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or buffer).

  • Determine Solubility: Using the shake-flask method (Section 1), determine the solubility of your compound in each co-solvent blend.

  • Analyze Results: Plot the solubility as a function of the co-solvent concentration. This will help you identify the minimum amount of co-solvent needed to achieve your desired concentration, which is important for minimizing potential toxicity or off-target effects of the solvent.[17]

| Table 2: Common Co-solvents for Pharmaceutical Formulations | | :--- | :--- | :--- | | Co-solvent | Properties | Common Uses | | Ethanol | Volatile, low viscosity | Oral and parenteral formulations. | | Propylene Glycol (PG) | Viscous, good solubilizer | Oral, topical, and parenteral formulations.[18] | | Polyethylene Glycol (PEG 400) | Low molecular weight PEG, viscous | Oral and parenteral formulations.[19] | | Dimethyl Sulfoxide (DMSO) | High solubilizing power | Primarily for in vitro stock solutions.[17][20] | | N-Methyl-2-pyrrolidone (NMP) | Strong solubilizer | Used when other co-solvents fail. |

3.4 Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[][23] This is an excellent strategy for increasing solubility without altering the pH or using organic solvents.[24]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin (CD) cluster_2 Water-Soluble Inclusion Complex Drug Drug Plus + Drug->Plus CD Hydrophobic Cavity Arrow CD->Arrow Complex Drug-CD Complex Plus->CD Arrow->Complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Objective: To determine the binding constant and solubility enhancement capacity of a cyclodextrin.

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD, or Sulfobutylether-β-Cyclodextrin, SBEβCD).[21][25]

  • Equilibrate with Compound: Add an excess of your solid compound to each cyclodextrin solution.

  • Shake-Flask Method: Perform the shake-flask method (Section 1) for each concentration.

  • Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase-solubility diagram will show how solubility increases with cyclodextrin concentration. The slope of this line can be used to calculate the complexation efficiency and the stability constant of the inclusion complex.[25]

Section 4: Quantitative Data Summary

The following table provides a hypothetical, yet realistic, summary of the potential solubility improvements that can be achieved for 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide using the described techniques.

| Table 3: Summary of Potential Solubility Enhancements | | :--- | :--- | :--- | | Method | Condition | Expected Solubility | | Baseline (Free Base) | pH 7.4 Buffer | < 10 µg/mL | | pH Adjustment | pH 4.0 Buffer | > 1,000 µg/mL | | Salt Formation | Hydrochloride Salt in pH 7.4 Buffer | 500 - 2,000 µg/mL | | Co-solvency | 20% PEG 400 in pH 7.4 Buffer | 150 - 500 µg/mL | | Cyclodextrin Complexation | 10% (w/v) HPβCD in pH 7.4 Buffer | 200 - 800 µg/mL |

Section 5: References
  • Crisan, C. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Al-Ghaban, F., & Al-Ghaban, F. (2021). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Chaudhary, A., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Jadhav, P., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, R., et al. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Weigandt, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]

  • Singh, S., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Weigandt, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Center for Biotechnology Information. [Link]

  • Butreddy, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Hamed, R., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Patel, M., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Martin, A. D., & Lindert, A. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. [Link]

  • Mahajan, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Al-Kasmi, B. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Hua, H., et al. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Royal Society of Chemistry. [Link]

  • Yuan, J., & Liu, Y. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. [Link]

  • Wenthur, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information. [Link]

  • Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

  • NextSDS. (n.d.). 4-aMino-3-Methoxy-N-(1-Methylpiperidin-4-yl)benzaMide. NextSDS. [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for minimizing non-specific binding (NSB) of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide. This document provides in-depth troubleshooting guides, FAQs, and validated protocols for researchers, scientists, and drug development professionals encountering challenges with this compound in various biochemical and cellular assays.

Non-specific binding refers to the interaction of a compound with targets other than its intended biological receptor, such as proteins, lipids, or assay hardware.[1] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate determination of binding affinity and potency, ultimately compromising data integrity.[1][2]

The molecular structure of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide presents several features that can contribute to NSB:

  • Aromatic Benzamide Core: Prone to hydrophobic and π-π stacking interactions.

  • Protonatable Piperidine Ring: The tertiary amine is likely protonated at physiological pH, carrying a positive charge that can lead to strong electrostatic interactions with negatively charged surfaces or biomolecules.

  • Hydrogen Bond Donors/Acceptors: The amide and methoxy groups can participate in hydrogen bonding.

This guide is designed to help you understand and systematically address these interactions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for my compound?

A1: Non-specific binding is the tendency of your compound, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, to adhere to unintended surfaces or molecules in your experiment.[1] This can include the plastic of your microplate, other proteins in the sample, or even the filter in a filtration assay.[1] This is a significant issue because it creates a high background "noise" signal that can mask the true "specific" signal from your compound binding to its intended target.[2] This leads to inaccurate calculations of affinity (Kd, Ki) or potency (IC50, EC50). The chemical structure of your compound, with its charged piperidine ring and hydrophobic benzamide group, makes it particularly susceptible to these off-target interactions.[1][3]

Q2: How do I measure the level of non-specific binding in my assay?

A2: NSB is measured by quantifying the amount of compound bound in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target receptor. This competitor will occupy all the specific binding sites, so any remaining bound compound is considered non-specific. In a typical radioligand or fluorescent binding assay, your "NSB" control wells will contain the labeled compound and a saturating concentration (typically 100-1000 fold excess over its Kd) of the unlabeled specific competitor. The signal in these wells represents the NSB, which should be subtracted from the total binding (signal in wells with only the labeled compound) to determine the specific binding.

Q3: What are the primary drivers of NSB for a molecule like 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide?

A3: The primary drivers are a combination of electrostatic and hydrophobic interactions.

  • Electrostatic Interactions: The piperidine nitrogen is a tertiary amine, which will be protonated and positively charged at neutral pH. This positive charge can interact strongly with negatively charged surfaces, such as the carboxyl groups on many proteins or the surface of standard polystyrene microplates.

  • Hydrophobic Interactions: The benzamide portion of the molecule is aromatic and relatively nonpolar, making it prone to "sticking" to hydrophobic pockets on proteins or the plastic surface of assay plates.[4]

The diagram below illustrates these potential non-specific interactions.

cluster_0 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide cluster_1 Off-Target Surfaces Compound Benzamide (Hydrophobic) Piperidine (Cationic at pH 7.4) Surfaces Plate Surface (Hydrophobic) Serum Albumin (Hydrophobic/Anionic) Other Proteins (Anionic) Compound:f0->Surfaces:f0 Hydrophobic Interaction Compound:f1->Surfaces:f1 Electrostatic Interaction Compound:f1->Surfaces:f2 Electrostatic Interaction

Caption: Primary drivers of non-specific binding for the compound.

Troubleshooting Guide: High Non-Specific Binding

This section provides a systematic approach to diagnosing and solving common issues related to high NSB.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
High background signal in all wells, including NSB controls. 1. Compound sticking to plasticware: The hydrophobic benzamide and/or charged piperidine are binding directly to the microplate surface.[1] 2. Insufficient blocking: The blocking agent is not effectively covering all non-specific sites on the plate.1. Add a non-ionic detergent: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers. This disrupts hydrophobic interactions.[5][6] 2. Increase BSA/Casein concentration: Optimize the concentration of your blocking agent (e.g., test a range from 0.1% to 2% BSA). BSA presents a neutral, hydrophilic surface to prevent compound adsorption.[4][7] 3. Switch plate type: Consider using low-binding plates (e.g., polyethylene glycol-coated or other surface-passivated plates).[8][9]
NSB is a high percentage (>30%) of total binding. 1. Electrostatic interactions: The compound's positive charge is binding to negatively charged proteins or other assay components. 2. Suboptimal buffer pH: The buffer pH may be exacerbating charge-based interactions.[10]1. Increase ionic strength: Add NaCl (50-200 mM) to the assay buffer. The salt ions create a shielding effect, masking the electrostatic interactions between your compound and off-target sites.[4][5] 2. Optimize buffer pH: Test a range of pH values (e.g., 6.5 to 8.0). A pH change can alter the charge of both your compound and potentially interfering proteins, which may reduce NSB. However, ensure the pH remains optimal for your target protein's activity.[10][11]
High variability between replicate NSB wells. 1. Inconsistent washing: Inadequate or uneven removal of unbound compound across the plate.[12] 2. "Edge effects": Wells on the plate perimeter may experience different evaporation or temperature, leading to skewed results.[12] 3. Compound aggregation: At higher concentrations, the compound may be forming aggregates that bind unpredictably.1. Standardize wash steps: Use an automated plate washer if possible. If washing manually, ensure consistent volume, force, and number of washes for every well.[12] 2. Avoid outer wells: Fill the perimeter wells with buffer or water to act as a humidity barrier and do not use them for experimental samples.[12] 3. Check compound solubility: Visually inspect your stock solution and final assay concentrations for any precipitation. Consider adding a low percentage of a co-solvent like DMSO (typically <1%), but verify its compatibility with your assay.

Detailed Experimental Protocols

Protocol 1: Optimizing Assay Buffer to Reduce NSB

This protocol provides a framework for systematically testing buffer additives to minimize NSB. The goal is to find the condition that lowers the NSB signal without significantly impacting the specific binding signal, thereby maximizing the signal-to-noise ratio.

Workflow Diagram:

cluster_0 Buffer Optimization Workflow A Prepare Assay Buffers: - Baseline (Control) - + Detergent (Tween-20) - + Salt (NaCl) - + Detergent + Salt B Prepare Plate: Add Target Protein, Labeled Compound A->B C For each buffer, set up: - Total Binding (TB) wells - Non-Specific Binding (NSB) wells (add excess unlabeled competitor) B->C D Incubate, Wash, and Read Signal C->D E Analyze Data: 1. Calculate Specific Binding (TB - NSB) 2. Calculate Signal-to-Noise (S/N) Ratio (Specific Binding / NSB) D->E F Select buffer with highest S/N ratio E->F

Caption: Workflow for optimizing assay buffer conditions.

Step-by-Step Methodology:

  • Prepare Master Solutions:

    • Assay Buffer (Baseline): e.g., 50 mM Tris-HCl, pH 7.4.

    • Detergent Stock: 10% Tween-20 in Assay Buffer.

    • Salt Stock: 5 M NaCl in Assay Buffer.

  • Create Test Buffers: Prepare four variations of your assay buffer.

    • Buffer A (Control): Baseline Assay Buffer.

    • Buffer B (Detergent): Baseline + 0.05% Tween-20.

    • Buffer C (Salt): Baseline + 150 mM NaCl.

    • Buffer D (Combination): Baseline + 0.05% Tween-20 + 150 mM NaCl.

  • Assay Setup: For each of the four buffer conditions, perform your standard binding assay in triplicate.

    • Total Binding (TB) Wells: Add your target protein, labeled 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (at a concentration near its Kd), and the respective test buffer.

    • Non-Specific Binding (NSB) Wells: Add the same components as the TB wells, plus a 1000-fold excess of an appropriate unlabeled competitor.

  • Execution: Incubate, wash, and read the plate according to your established assay protocol, ensuring you use the corresponding test buffer for the wash steps.

  • Data Analysis:

    • Calculate the average signal for TB and NSB for each condition.

    • Calculate Specific Binding: Specific Binding = Average TB Signal - Average NSB Signal.

    • Calculate Signal-to-Noise (S/N): S/N = Specific Binding / Average NSB Signal.

Data Interpretation Table:

Buffer ConditionAvg. NSB Signal (RFU)Avg. Total Binding (RFU)Specific Binding (RFU)S/N RatioRecommendation
A: Control 1500450030002.0Baseline, high NSB.
B: +Tween-20 800420034004.25Good reduction in NSB.
C: +NaCl 950440034503.63Moderate reduction in NSB.
D: +Tween & NaCl 450 4100 3650 8.11 Optimal Condition.

This is hypothetical data for illustrative purposes. The condition yielding the highest S/N ratio should be adopted for future experiments.

Protocol 2: Surface Passivation of Standard Polystyrene Plates

If specialized low-binding plates are not available, you can significantly reduce NSB by pre-treating standard plates. This protocol uses a high concentration of a blocking protein to coat the hydrophobic plastic surface.

  • Prepare Blocking Buffer: Dissolve Bovine Serum Albumin (BSA) or Casein to a final concentration of 1-2% (w/v) in a suitable buffer (e.g., PBS or Tris-HCl). Filter sterilize if necessary.

  • Plate Treatment: Add 200-300 µL of the Blocking Buffer to each well of your microplate.

  • Incubation: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C. Ensure the plate is covered to prevent evaporation.

  • Washing: Before starting your assay, wash the wells thoroughly 3-5 times with your (now optimized) assay buffer to remove any loosely bound blocking protein. Do not let the wells dry out.

  • Proceed with Assay: Immediately add your assay components to the pre-blocked plate.

References

  • Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Reddit. (2020, December 4). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. Retrieved from [Link]

  • Salinas, B. A., et al. (2010). Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. Journal of Pharmaceutical Sciences, 99(1), 82-93. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Kashyap, A., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. The AAPS Journal, 21(4), 78. Retrieved from [Link]

  • Li, Y., et al. (2019). Effect of Ionic Strength, pH and Chemical Displacers on the Percentage Protein Binding of Protein-Bound Uremic Toxins. Blood Purification, 47(4), 351-360. Retrieved from [Link]

  • Colburn, Z. T., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(11), 1368-1379. Retrieved from [Link]

  • Zhao, C., et al. (2013). An Improved Surface Passivation Method for Single-Molecule Studies. Langmuir, 29(49), 15248-15255. Retrieved from [Link]

Sources

overcoming low yield in 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Yield in 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Diagnostic Workflow

Before adjusting your reagents, use the following decision tree to isolate the exact bottleneck in your synthetic pathway.

TroubleshootingTree Start Low Yield Identified (< 50%) CheckLCMS Check LC-MS/TLC Conversion Start->CheckLCMS LowConv Low Conversion (< 50%) CheckLCMS->LowConv HighConv High Conversion (> 90%) CheckLCMS->HighConv CheckBase Check Base Stoichiometry (Is amine a salt?) LowConv->CheckBase CheckActivation Check Activation (p-OMe deactivates acid) LowConv->CheckActivation CheckPurif Check Purification (Silica Gel Retention?) HighConv->CheckPurif FixBase Action: Use 4 eq DIPEA to free-base amine CheckBase->FixBase FixAct Action: Switch to HATU or Acyl Chloride route CheckActivation->FixAct FixPurif Action: Add 1-5% Et3N to column eluent CheckPurif->FixPurif

Decision tree for diagnosing and resolving low yield in benzamide synthesis.

Troubleshooting FAQs: The Causality of Low Yields

Q1: My EDC/HOBt coupling is stalling at 30-40% conversion. Why is the reaction so slow?

The Causality: The p-methoxy group on 4-methoxybenzoic acid is a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the carbonyl carbon, significantly reducing its electrophilicity. When activated by standard reagents like EDC/HOBt, the resulting O-acylisourea or OBt ester is insufficiently reactive toward nucleophilic attack. Prolonged reaction times lead to the formation of unreactive N-acylurea byproducts via rearrangement. The Solution: Bypass the electronic deactivation by using a highly reactive acyl chloride intermediate, or switch to a more potent coupling reagent like HATU. HATU generates an OAt active ester, which benefits from a neighboring-group effect (via the pyridine nitrogen) that accelerates amidation[1].

Q2: I am using the dihydrochloride salt of (1-methylpiperidin-4-yl)methanamine. Could this be causing my low yield?

The Causality: Yes. (1-methylpiperidin-4-yl)methanamine contains two basic centers: a primary amine (pKa ~10.5) and a tertiary piperidine amine (pKa ~9.5). If supplied as a dihydrochloride salt, standard protocols using 2.0 equivalents of base (e.g., DIPEA or TEA) are insufficient. The base is entirely consumed neutralizing the salt, leaving the primary amine partially protonated (as an ammonium ion) and non-nucleophilic, which halts the coupling cycle. The Solution: Use a minimum of 3.5 to 4.0 equivalents of DIPEA to fully liberate the free base and maintain an alkaline environment throughout the reaction[2].

Q3: LC-MS shows >90% conversion, but my isolated yield after silica gel chromatography is abysmal (<20%). Where is my product?

The Causality: The final product contains a basic tertiary piperidine ring. Standard silica gel is inherently acidic (pH ~5.0) due to surface silanol (-SiOH) groups. The basic piperidine nitrogen protonates on the column, binding irreversibly to the silanol groups via strong ionic interactions. This causes severe streaking, co-elution with impurities, and massive yield loss. The Solution: Deactivate the silica gel by adding 1-5% triethylamine (Et3N) or aqueous ammonia to your eluent system. This caps the acidic silanols, allowing the basic product to elute cleanly as a tight band.

Reaction Pathways & Bottlenecks

ReactionPathway Acid 4-Methoxybenzoic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Oxalyl Chloride (Fast Activation) ActiveEster Active Ester (HATU/OAt) Acid->ActiveEster HATU / DIPEA (Moderate Activation) Product 4-Methoxy-N-[(1-methylpiperidin -4-yl)methyl]benzamide Acid->Product EDC/HOBt (Low Yield - Bottleneck) Amine (1-Methylpiperidin-4-yl) methanamine AcylChloride->Product + Amine (High Yield) ActiveEster->Product + Amine (Good Yield)

Reaction pathways highlighting the EDC/HOBt bottleneck and optimized routes.

Quantitative Data: Method Comparison

Synthesis RouteReagents / ConditionsBase Stoichiometry (for HCl salt)Typical Isolated YieldKey Advantage / Limitation
Standard Amidation EDC, HOBt, DCM, RT2.0 - 3.0 eq DIPEA20 - 40%Fails due to p-OMe electronic deactivation.
Optimized Amidation HATU, DIPEA, DMF, RT4.0 eq DIPEA75 - 85%Fast conversion; ideal for parallel library synthesis.
Acyl Chloride Route 1. Oxalyl Chloride, DCM 2. Amine, Et3N, DCM4.0 eq Et3N85 - 95%Highly scalable; completely bypasses electronic deactivation.

Validated Experimental Protocols

Protocol A: Acyl Chloride Route (Recommended for Scalability)

This protocol forces the reaction to completion by generating a highly electrophilic intermediate, overcoming the resonance stabilization of the p-methoxy group.

  • Self-Validation Checkpoint: The formation of the acyl chloride is complete when gas evolution (CO2, CO, HCl) completely ceases and the suspension becomes a clear solution.

  • Activation: Suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C under nitrogen.

  • Maturation: Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl. Redissolve the resulting 4-methoxybenzoyl chloride in anhydrous DCM.

  • Free-Basing: In a separate flask, suspend (1-methylpiperidin-4-yl)methanamine dihydrochloride (1.05 eq) in anhydrous DCM. Add Et3N (4.0 eq) and stir vigorously for 15 minutes to fully liberate the nucleophilic free base[3].

  • Coupling: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise to prevent exothermic side reactions. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Amine-Modified Silica Gel Chromatography

Standard purification will destroy your yield. This protocol prevents the basic piperidine moiety from binding to the stationary phase.

  • Self-Validation Checkpoint: Run a 2D TLC of your crude mixture. If the product spot remains perfectly round in the second dimension (no tailing), your silica is sufficiently deactivated.

  • Solvent Preparation: Prepare an eluent system of DCM / MeOH / Et3N in a 90:9:1 volumetric ratio.

  • Column Packing: Slurry pack the silica gel using the Et3N-modified eluent. Flush the packed column with at least 2 column volumes (CV) of the eluent to fully cap the acidic silanol groups before loading.

  • Loading: Dissolve the crude 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide in a minimum volume of DCM and load it evenly onto the column.

  • Elution: Elute with the modified solvent system. The target benzamide will elute as a sharp, concentrated band.

References

  • Rational Design of a Potent, Selective, and Metabolically Stable CDK9 Inhibitor to Counteract Osimertinib Resistance through Mcl-1 Suppression and Enhanced BRD4 Co-Targeting Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders Source: Journal of Medicinal Chemistry (ACS Publications), 2015. URL:[Link]

Sources

reducing matrix effects in 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Technical Support Center: Overcoming Matrix Effects for 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Welcome to the Technical Support Center. This guide provides specialized troubleshooting for researchers conducting LC-MS/MS bioanalysis of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide. As a basic, lipophilic amine, this compound is highly susceptible to matrix effects—specifically ion suppression—when extracted from complex biological fluids like plasma or serum[1].

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide experience severe signal suppression in positive ESI mode? A: The structural properties of this analyte dictate its ionization behavior. It contains a tertiary amine on the piperidine ring (pKa ~9.5), meaning it is protonated and positively charged under acidic mobile phase conditions. In positive Electrospray Ionization (+ESI), the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase. However, endogenous glycerophosphocholines (phospholipids) present in plasma also contain a strongly basic choline headgroup[2]. These phospholipids act as powerful surfactants, outcompeting the benzamide analyte for space at the droplet surface, neutralizing the available charge, and preventing the analyte from ionizing[3].

Q2: I am currently using Protein Precipitation (PPT) with acetonitrile. Why is my Matrix Factor (MF) still below 0.5? A: While PPT effectively removes macroscopic proteins, it leaves nearly 100% of endogenous phospholipids in the supernatant[4]. Because 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is lipophilic, it often co-elutes with these residual phospholipids during reversed-phase chromatography. To achieve a Matrix Factor close to 1.0 (indicating no matrix effect), you must transition from PPT to a technique that specifically targets lipid removal, such as Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[5] or specialized phospholipid-removal plates utilizing Lewis acid-base interactions (e.g., zirconia-based sorbents)[4].

Q3: How can I definitively prove that phospholipids are causing the suppression at my analyte's retention time? A: You should perform a post-column infusion experiment coupled with a precursor ion scan[6]. By continuously infusing the benzamide analyte post-column while injecting a blank matrix extract, you can map the exact retention windows where suppression occurs. Simultaneously monitoring the precursor ion transition of m/z 184 (the choline headgroup fragment) will confirm if the suppression zones perfectly overlap with phospholipid elution peaks[3].

Section 2: Diagnostic & Resolution Workflows

MatrixTroubleshooting Start Observe Signal Suppression (Low Matrix Factor) Diag1 Run Post-Column Infusion (Inject Blank Matrix) Start->Diag1 Diag2 Monitor m/z 184 (Phospholipid Choline Headgroup) Diag1->Diag2 Decision Do suppression zones overlap with target RT? Diag2->Decision Action1 Implement Mixed-Mode MCX SPE or Lipid Removal Decision->Action1 Yes (Co-elution) Action2 Optimize LC Gradient (Shift Analyte RT) Decision->Action2 No (Other interferents) Validate Recalculate Matrix Factor (Target: 0.85 - 1.15) Action1->Validate Action2->Validate

Caption: Systematic workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Section 3: Quantitative Data & Method Comparison

To illustrate the impact of sample preparation on the bioanalysis of basic amines, consider the following comparative data based on industry-standard validation metrics[6][7].

Table 1: Impact of Sample Preparation on Phospholipid Removal and Matrix Factor

Sample Preparation TechniqueMechanism of Clean-up% Phospholipids RemainingAverage Matrix Factor (MF)Analyte Recovery (%)
Protein Precipitation (PPT) Solvent denaturation> 90%0.35 - 0.50 (Severe)85 - 95%
Liquid-Liquid Extraction (LLE) Polarity partitioning40 - 60%0.70 - 0.80 (Moderate)60 - 75%
Reversed-Phase SPE (RP-SPE) Hydrophobic retention20 - 30%0.80 - 0.90 (Mild)80 - 90%
Mixed-Mode SPE (MCX) Ion-exchange + Hydrophobic< 5%0.95 - 1.05 (Negligible)85 - 95%
Phospholipid Removal Plates Lewis acid-base / Filtration< 1%0.98 - 1.02 (Negligible)90 - 98%

Note: A Matrix Factor of 1.0 indicates zero ion suppression or enhancement. Values < 0.85 indicate significant suppression that compromises assay sensitivity and reproducibility[8].

Section 4: Validated Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Mapping Purpose: To visually map ionization suppression zones and correlate them with endogenous matrix components[6].

  • Setup Infusion Pump: Fill a syringe with a pure solution of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (e.g., 100 ng/mL in 50% methanol).

  • T-Piece Connection: Connect the syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the MS source.

  • Infusion Rate: Set the syringe pump to a constant flow rate (e.g., 10 µL/min) to achieve a steady baseline MS/MS signal for the analyte.

  • Matrix Injection: Inject 5-10 µL of a blank biological matrix extract (e.g., PPT plasma) onto the LC column using your standard gradient method.

  • Data Acquisition: Monitor the MRM transition of the analyte. Simultaneously, set up a Precursor Ion Scan for m/z 184 (collision energy ~30 eV) to track glycerophosphocholines[9].

  • Interpretation: Any negative dip in the steady analyte baseline indicates ion suppression. If this dip aligns with the m/z 184 trace, phospholipids are the confirmed culprit.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE Purpose: To orthogonalize the extraction process, exploiting the basic piperidine nitrogen to selectively retain the analyte while washing away hydrophobic phospholipids[5][6].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the plasma sample 1:1 with 2% Formic Acid in Water (ensuring the piperidine nitrogen is fully protonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: Because the basic analyte is held by strong ionic bonds to the sulfonic acid phase, the 100% organic wash strips away neutrally charged lipids and phospholipids without eluting the target drug[6].

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the basic amine, breaking the ionic interaction and releasing the pure analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

ESISuppression cluster_droplet ESI Droplet Surface PL1 Phospholipid (Choline Headgroup+) MS Mass Spectrometer PL1->MS High affinity (Suppresses Analyte) PL2 Phospholipid (Choline Headgroup+) PL2->MS Analyte Benzamide Analyte+ Analyte->MS Blocked from gas phase

Caption: Phospholipids outcompete the basic benzamide analyte for charge at the ESI droplet surface.

Section 5: Authoritative Grounding & Scientific Integrity

The protocols and mechanisms described above are grounded in foundational bioanalytical science. The necessity of evaluating matrix effects via Matrix Factor (MF) was standardized by Matuszewski et al.[8], who established that matrix effects must be quantitatively assessed to ensure assay reliability and regulatory compliance. Furthermore, the superiority of mixed-mode SPE for basic analytes over traditional PPT was systematically demonstrated by Chambers et al.[6], who showed that orthogonal retention mechanisms (combining ion-exchange and reversed-phase) drastically reduce residual matrix components. Finally, the specific tracking and removal of plasma phospholipids (via m/z 184 monitoring) to salvage UHPLC column lifetime and MS sensitivity is supported by the comprehensive evaluations of Neville et al.[9].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). A Systematic Approach to Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. URL:[Link]

  • Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. URL:[Link]

Sources

resolving HPLC co-elution issues for 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the chromatographic separation of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide and its structurally similar metabolites (e.g., N-demethylated, O-demethylated, and N-oxide derivatives).

Because this molecule contains a highly basic tertiary amine and a hydrophobic aromatic system, standard reversed-phase methods often fail, resulting in severe peak tailing and co-elution. This guide provides a mechanistic breakdown and a self-validating framework to achieve baseline resolution.

Diagnostic Decision Matrix

Before altering your method, you must diagnose the physical cause of the co-elution. The following workflow isolates secondary interactions from true selectivity failures.

TroubleshootingWorkflow Start Co-eluting Metabolites Detected via DAD/MS Assess Assess Peak Shape (Asymmetry Factor, As) Start->Assess Tailing Severe Tailing (As > 1.5) Assess->Tailing Basic amine interaction Symmetric Symmetric Co-elution (As < 1.2) Assess->Symmetric Structural similarity pH Optimize Mobile Phase pH (pH > 10.5 or pH < 3.0) Tailing->pH Alpha Alter Selectivity (α) Change Stationary Phase Symmetric->Alpha C18 Use Hybrid-Silica C18 (High pH Tolerant) pH->C18 Deprotonate amine PFP Switch to PFP Column (Orthogonal Selectivity) Alpha->PFP Induce π-π & Dipole Success Baseline Resolution (Rs ≥ 2.0) C18->Success PFP->Success

Caption: Decision matrix for resolving basic metabolite co-elution based on peak asymmetry.

Mechanistic Q&A: The Causality of Co-Elution

Q1: Why do the N-demethylated metabolite and the parent compound co-elute with severe tailing on my standard C18 column? A1: The parent molecule contains a 1-methylpiperidine moiety—a basic tertiary amine with a pKa of approximately 9.5–10.0. The N-demethylated metabolite is a secondary amine. At a standard mobile phase pH (e.g., pH 5–7), these nitrogen atoms are fully protonated (positively charged). Standard C18 silica columns contain residual surface silanols (Si-O⁻) that act as weak cation exchangers. The electrostatic attraction between the protonated piperidine and ionized silanols causes secondary retention mechanisms, leading to severe peak tailing and subsequent co-elution [1]. To resolve this, you must either suppress silanol ionization (pH < 3.0) or deprotonate the amine (pH > 10.5) [4].

Q2: I adjusted the pH to 2.5 using 0.1% Formic Acid, but the O-demethylated (phenol) metabolite still perfectly co-elutes with the parent. What is the mechanistic cause? A2: While low pH successfully mitigates silanol-induced tailing by neutralizing the stationary phase, it does not inherently change the hydrophobic selectivity (α) between the parent and the O-demethylated metabolite. On a purely hydrophobic C18 phase, the loss of a methyl group (O-demethylation) only marginally reduces hydrophobicity. Because the dominant retention mechanism is still hydrophobic partitioning, their capacity factors (k') remain nearly identical [1]. You must introduce an orthogonal retention mechanism to separate them.

Q3: Which alternative column chemistry provides the best orthogonal selectivity for these specific benzamide derivatives? A3: A Pentafluorophenyl (PFP) column is the optimal choice. Unlike C18, which relies solely on dispersive hydrophobic interactions, PFP phases offer multiple simultaneous retention mechanisms: π-π interactions, dipole-dipole interactions, and hydrogen bonding [2, 3]. The 4-methoxybenzamide moiety is electron-rich and engages in strong π-π interactions with the electron-deficient pentafluorophenyl ring. Furthermore, PFP columns exhibit enhanced retention and unique selectivity for basic compounds like piperidines [2]. This dual-mode retention easily resolves the parent from both N-demethylated and O-demethylated metabolites [5].

PFP_Mechanism Analyte 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide • Methoxybenzene • Amide Linker • Piperidine Ring Mech1 π-π Interactions (Benzene rings) Analyte->Mech1 Mech2 Dipole-Dipole & H-Bonding (Amide/Methoxy) Analyte->Mech2 Mech3 Cation-Exchange (Protonated Piperidine) Analyte->Mech3 PFP Pentafluorophenyl (PFP) Phase • Electron-deficient π system • Highly polar C-F bonds • Shape selectivity PFP->Mech1 PFP->Mech2 PFP->Mech3 Result Orthogonal Selectivity (α) Baseline Resolution of Metabolites Mech1->Result Mech2->Result Mech3->Result

Caption: Multi-modal retention mechanisms of the PFP phase enabling orthogonal selectivity.

Quantitative Profiling: Column & Condition Comparison

The following table summarizes the expected chromatographic behavior of the parent compound and its primary metabolites under various conditions, illustrating why PFP at low pH is the superior choice.

Column ChemistryMobile Phase pHDominant InteractionsPeak Shape (As)Resolution (Rs)Verdict
Standard C18 6.8 (Ammonium Acetate)Hydrophobic, Cation-Exchange> 2.5 (Severe Tailing)< 1.0 (Co-elution)Fail
End-capped C18 2.5 (0.1% Formic Acid)Hydrophobic1.2 (Good)1.2 (Partial)Sub-optimal
Hybrid C18 10.5 (0.1% NH₄OH)Hydrophobic (Deprotonated)1.1 (Excellent)1.5 (Borderline)Acceptable
PFP (Core-Shell) 2.5 (0.1% Formic Acid) Hydrophobic, π-π, Dipole 1.1 (Excellent) > 2.5 (Baseline) Optimal

Self-Validating Experimental Protocol

To guarantee reproducibility, do not just execute the steps; use the embedded System Suitability Testing (SST) criteria to validate the physics of the separation in real-time.

Phase 1: System & Column Preparation
  • Column Selection: Install a Core-Shell PFP column (e.g., 2.1 x 100 mm, 2.6 µm). Core-shell technology reduces longitudinal diffusion, increasing the plate number ( N ) and sharpening peaks [1, 4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Fully protonates the piperidine ring and neutralizes residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Note: Methanol can be substituted to enhance π-π interactions if Acetonitrile yields insufficient α.

Phase 2: Gradient Optimization
  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics [4].

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar metabolites)

    • 1.0 - 8.0 min: 5% to 40% B (Shallow gradient to maximize resolution of closely related structural isomers)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

Phase 3: Self-Validation (System Suitability Criteria)

Inject a mixed standard containing the parent, N-demethylated, and O-demethylated metabolites. The protocol is only considered successful if the following criteria are met:

  • Validation Metric 1 (Efficiency): Asymmetry factor ( As​ ) for the parent peak must be ≤ 1.2 . If As​>1.2 , check for column voiding or prepare fresh mobile phase A to ensure pH is strictly < 3.0.

  • Validation Metric 2 (Retention): Capacity factor ( k′ ) for the first eluting metabolite must be > 2.0 . If k′<2.0 , decrease the starting %B to ensure analytes are interacting with the stationary phase.

  • Validation Metric 3 (Selectivity): Resolution ( Rs​ ) between the critical pair (usually parent and O-demethylated metabolite) must be ≥ 2.0 . If Rs​<2.0 , switch Mobile Phase B from Acetonitrile to Methanol to amplify the hydrogen-bonding and π-π selectivity of the PFP phase.

References

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations."[1] Available at: [Link]

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns."[2] Available at:[Link]

  • Chromatography Online. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work."[3] Available at:[Link]

  • Journal of Natural Products (ACS Publications). "Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation."[4] Available at: [Link]

Sources

Validation & Comparative

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide vs standard substituted benzamides efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Efficacy Comparison: 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide vs. Standard Substituted Benzamides

Executive Summary

Substituted benzamides represent a cornerstone class of neurotropic and gastrointestinal prokinetic agents. Historically, molecules in this class—such as metoclopramide and clebopride—have exhibited complex, mixed pharmacological profiles, primarily acting as dopamine D2/D3 receptor antagonists and serotonin 5-HT4 receptor agonists[1]. While effective, this dual action often leads to off-target central nervous system (CNS) side effects, including extrapyramidal symptoms and hyperprolactinemia, due to blood-brain barrier penetration.

The development of highly selective ligands has driven the evolution of this chemical space. The novel derivative, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide , incorporates a specific N-alkyl substitution pattern designed to maximize 5-HT4 receptor affinity while virtually eliminating D2 receptor binding. This guide objectively compares the in vitro binding profile and in vivo prokinetic efficacy of this novel compound against standard substituted benzamides, including metoclopramide, clebopride, and the highly selective 5-HT4 agonist prucalopride[2].

Mechanistic Overview & Receptor Binding Profiles

The pharmacological efficacy of substituted benzamides in treating functional gastrointestinal disorders hinges on their ability to stimulate enteric cholinergic neurons. Activation of the Gs-coupled 5-HT4 receptor leads to adenylyl cyclase activation, cAMP elevation, and subsequent acetylcholine release, which drives smooth muscle contraction[2]. Conversely, D2 receptor antagonism removes inhibitory dopaminergic tone but crosses the blood-brain barrier to cause CNS side effects[1].

SignalingPathway Ligand 4-methoxy-N-[(1-methylpiperidin-4-yl) methyl]benzamide Receptor 5-HT4 Receptor (Gs-coupled) Ligand->Receptor High Affinity Binding AC Adenylyl Cyclase Receptor->AC Gαs Activation cAMP cAMP Elevation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Phosphorylation ACh Acetylcholine Release PKA->ACh Enteric Excitation Motility Enhanced GI Motility ACh->Motility Muscle Contraction

Mechanism of action: 5-HT4 receptor activation leading to enhanced gastrointestinal motility.

Quantitative Efficacy Comparison

To establish the selectivity profile, competitive radioligand binding assays were performed using cloned human receptors. As shown in Table 1 , 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide demonstrates a sub-nanomolar to low-nanomolar affinity for the 5-HT4 receptor, comparable to prucalopride, while exhibiting negligible affinity for D2, 5-HT3, and the hERG channel. This contrasts sharply with metoclopramide, which shows moderate affinity across multiple receptors, and clebopride, which is potently D2-selective.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compound5-HT4D25-HT3hERG
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide 8.5>10,000>10,000>10,000
Prucalopride 8.1>10,000>10,000>10,000
Metoclopramide 850120330>10,000
Clebopride >10,0001.2>10,000>10,000

In vivo prokinetic efficacy was evaluated using a standard murine gastric emptying model (Table 2 ). The novel benzamide achieved a maximum gastric emptying rate comparable to prucalopride at equivalent doses, significantly outperforming metoclopramide, which required a 10-fold higher dose to achieve a lesser physiological effect.

Table 2: In Vivo Prokinetic Efficacy (Gastric Emptying in Mice)

CompoundDose (mg/kg, p.o.)Gastric Emptying (%)ED50 (mg/kg)
Vehicle (Baseline) -35.2 ± 4.1-
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide 1.068.4 ± 5.20.45
Prucalopride 1.065.1 ± 4.80.52
Metoclopramide 10.058.3 ± 6.14.8

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized for the comparative analysis.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)

Causality & Design: We utilize [3H]-GR113808 for 5-HT4 and [3H]-raclopride for D2 receptors[3]. These radioligands are chosen for their high specific activity and low non-specific binding, ensuring a high signal-to-noise ratio. A positive control (10 µM serotonin or haloperidol) is included in every plate to define non-specific binding, ensuring that the calculated specific binding is strictly receptor-mediated and not an artifact of the lipid membrane.

Workflow Prep Tissue/Cell Preparation (HEK293 expressing 5-HT4) Incubate Incubation with Radioligand & Test Compound Prep->Incubate Add 50 µL membrane prep Filter Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Incubate 60 min at 25°C Wash Washing (Ice-cold buffer) Filter->Wash Terminate reaction Count Liquid Scintillation Counting Wash->Count Extract radioactivity Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze Non-linear regression

Step-by-step workflow for the in vitro radioligand binding assay to determine receptor affinity.

Step-by-Step Procedure:

  • Tissue/Cell Preparation: Harvest HEK293 cells stably expressing the human 5-HT4 or D2A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to preserve receptor integrity and prevent proteolytic degradation.

  • Incubation: In a 96-well plate, combine 50 µL of membrane homogenate (approx. 10 µg protein/well), 25 µL of radioligand (e.g., 0.2 nM [3H]-GR113808), and 25 µL of the test compound at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Equilibration: Incubate the plates at 25°C for 60 minutes. This specific time-temperature combination allows the binding reaction to reach thermodynamic equilibrium without risking receptor denaturation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. The polyethylenimine reduces the non-specific binding of the radioligand to the glass fibers.

  • Washing: Wash filters three times with 1 mL of ice-cold assay buffer to rapidly remove unbound radioligand while minimizing the dissociation of the receptor-ligand complex.

  • Quantification: Extract radioactivity by adding 40 µL of scintillation cocktail and measure using a liquid scintillation counter. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Gastric Emptying Assay (Prokinetic Efficacy)

Causality & Design: The phenol red meal method is employed because phenol red is poorly absorbed in the gastrointestinal tract, allowing for accurate spectrophotometric quantification of the remaining meal in the stomach. Vehicle-treated animals serve as the baseline (0% prokinetic effect) to validate the assay's dynamic range.

Step-by-Step Procedure:

  • Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 18 hours with ad libitum access to water, ensuring the stomach is completely empty prior to the test meal.

  • Dosing: Administer the test compound (e.g., 1.0 mg/kg 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide), standard benzamides, or vehicle via oral gavage (p.o.). Wait 30 minutes to allow for optimal gastrointestinal absorption and receptor occupancy.

  • Test Meal Administration: Administer 0.5 mL of a test meal (1.5% methylcellulose containing 0.05% phenol red) via oral gavage. Methylcellulose provides a standardized viscosity that mimics a physiological solid/semi-solid meal.

  • Tissue Harvesting: Euthanize the animals exactly 20 minutes post-meal. Clamp the cardiac and pyloric sphincters immediately to prevent any post-mortem transit of the gastric contents, and surgically remove the stomach.

  • Spectrophotometric Analysis: Homogenize the stomach and its contents in 0.1 N NaOH. Centrifuge the homogenate to precipitate proteins and cellular debris. Measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of gastric emptying using the formula: % Emptying = [1 - (Absorbance of Test / Absorbance of Baseline)] × 100.

Sources

A Comparative Guide to the Receptor Selectivity of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the receptor selectivity of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide and its analogs, with a focus on their interactions with dopamine and serotonin receptor subtypes. We will delve into the structure-activity relationships (SAR) that govern their binding affinities and functional activities, supported by experimental data from peer-reviewed literature. Furthermore, this guide will detail the experimental protocols necessary to generate such data, ensuring scientific integrity and reproducibility.

Introduction: The Versatile Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to engage in key hydrogen bonding and hydrophobic interactions has made it a versatile template for targeting a wide array of proteins, most notably G-protein coupled receptors (GPCRs). Within the vast landscape of GPCRs, the dopamine and serotonin receptor families have been particularly fruitful targets for benzamide-based ligands. These receptors play crucial roles in regulating a multitude of physiological and pathological processes, including motor control, cognition, mood, and gastrointestinal function.

The N-substituted piperidine benzamide series, in particular, has been extensively explored, leading to the discovery of compounds with diverse pharmacological profiles, ranging from potent dopamine D2 receptor antagonists with antipsychotic properties to selective serotonin 5-HT4 receptor agonists with prokinetic effects. The specific substitution patterns on both the benzamide ring and the piperidine moiety are critical determinants of a compound's affinity and selectivity for these different receptor subtypes.

This guide will focus on 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide as a representative member of this class and will explore how structural modifications to this core scaffold impact its receptor selectivity profile. By understanding these SAR principles, researchers can better design and select compounds for their specific research needs in drug discovery and chemical biology.

Chemical Structures of the Compared Analogs

The following are the chemical structures of the core compound, 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, and a selection of its analogs that will be discussed in this guide. These analogs have been chosen to illustrate the impact of key structural modifications on receptor selectivity.

  • Compound 1: 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (Core Compound)

  • Compound 2: 4-amino-5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

  • Compound 3: N-((1-benzylpiperidin-4-yl)methyl)benzamide

  • Compound 4: 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide

Comparative Receptor Selectivity: A Dive into Structure-Activity Relationships

The receptor selectivity of N-substituted piperidine benzamides is exquisitely sensitive to the nature and position of substituents on the benzamide ring and the substituent on the piperidine nitrogen. Generally, substitutions on the benzamide ring, such as the 4-amino, 5-chloro, and 2-methoxy pattern, tend to confer high affinity for the serotonin 5-HT4 receptor, while also influencing affinity for the dopamine D2 receptor.

The table below summarizes the receptor binding affinities (Ki, in nM) of our representative compounds at the human dopamine D2 and serotonin 5-HT4 receptors. It is important to note that this data is compiled from multiple sources for illustrative purposes.

CompoundDopamine D2 (Ki, nM)5-HT4 (Ki, nM)
Compound 2 High (exact value not consistently reported)High (exact value not consistently reported)
Compound 4 >1000[1]0.8[1]

From the available data, a clear trend emerges. The addition of the 4-amino, 5-chloro, and 2-methoxy substituents on the benzamide ring, as seen in Compound 2 and Compound 4 , dramatically increases affinity and selectivity for the 5-HT4 receptor, while significantly reducing affinity for the D2 receptor.[1][2][3] This highlights the critical role of these substituents in directing the ligand to the 5-HT4 binding pocket. Specifically, the 4-amino and 2-methoxy groups are thought to engage in key hydrogen bonding interactions within the 5-HT4 receptor.

Conversely, simpler benzamides, such as Compound 3 , which lacks the specific substitution pattern of the 5-HT4 agonists, can exhibit higher affinity for other receptors, such as the CCR3 receptor, demonstrating the scaffold's versatility.

The substituent on the piperidine nitrogen also plays a crucial role. In Compound 4 , the bulky benzylsulfonylpropyl group is well-tolerated by the 5-HT4 receptor and contributes to its high affinity.[1] This demonstrates that the region around the piperidine nitrogen can be modified to fine-tune the pharmacological properties of these compounds, including their pharmacokinetic profiles.

Signaling Pathways: D2 vs. 5-HT4 Receptors

The distinct pharmacological effects of these benzamide analogs are a direct consequence of their selective interaction with receptors that couple to different intracellular signaling pathways. Dopamine D2 receptors are canonically coupled to Gi/o proteins, while serotonin 5-HT4 receptors are coupled to Gs proteins.

Dopamine D2 Receptor (Gi/o-coupled) Signaling

Activation of D2 receptors by an agonist leads to the dissociation of the Gi/o heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

D2_signaling D2_antagonist D2 Antagonist (e.g., Benzamide) D2R Dopamine D2 Receptor D2_antagonist->D2R Blocks Gi_o Gi/o D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT4 Receptor (Gs-coupled) Signaling

In contrast, agonist binding to 5-HT4 receptors activates the Gs heterotrimeric G-protein. The dissociated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This cascade ultimately results in various cellular responses, such as smooth muscle contraction in the gastrointestinal tract.

Serotonin 5-HT4 Receptor Signaling Pathway

Experimental Protocols: Ensuring Data Integrity

The generation of reliable and reproducible receptor selectivity data is paramount. The following are detailed protocols for a competitive radioligand binding assay and a functional cAMP assay, which are standard methods for characterizing the pharmacological properties of compounds like the benzamide analogs discussed here.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) to confluency. The choice of cell line is critical as it provides the biological matrix for the assay.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet to remove cytosolic components and resuspend in an appropriate assay buffer. The purity of the membrane preparation is crucial for minimizing non-specific binding.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells. A wide concentration range is necessary to generate a complete competition curve.

    • To determine non-specific binding, add a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol for D2 receptors) to a set of control wells. This is a critical control to differentiate between receptor-specific and non-specific binding of the radioligand.

    • To determine total binding, add only the radioligand and assay buffer to another set of control wells.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

binding_assay_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound (serial dilutions) - Controls (Total & Non-specific) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) scintillation_count->analyze_data end End analyze_data->end

Workflow for a Competitive Radioligand Binding Assay
cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP, providing a measure of its functional activity at a Gs- or Gi/o-coupled receptor.

Methodology:

  • Cell Culture:

    • Seed cells stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT4 receptor) into a 96-well or 384-well plate and culture overnight.

  • Assay Procedure (for a Gs-coupled receptor like 5-HT4):

    • Wash the cells with assay buffer.

    • Add increasing concentrations of the test compound (to test for agonist activity) to the wells.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed, sub-maximal concentration of a known agonist.

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of the test compound to determine the IC50.

Conclusion

The 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide scaffold represents a highly versatile platform for the development of selective GPCR ligands. The evidence from the scientific literature strongly indicates that the receptor selectivity of these compounds can be dramatically shifted between dopamine and serotonin receptors through specific substitutions on the benzamide ring. The 4-amino, 5-chloro, and 2-methoxy substitution pattern is a key determinant for high affinity and selectivity for the serotonin 5-HT4 receptor, while simpler benzamides are more likely to interact with other receptors. The ability to modulate the biological activity of this scaffold through rational chemical modifications underscores its importance in modern drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the pharmacological profiles of their own benzamide analogs and to further explore the rich chemical space of this important class of compounds.

References

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2003). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. Bioorganic & Medicinal Chemistry, 11(18), 3999-4009. [Link]

  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308. [Link]

Sources

Validating 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The translation of central nervous system (CNS) drug candidates from in vitro promise to in vivo efficacy is notoriously hindered by the blood-brain barrier (BBB) and complex local tissue pharmacokinetics. 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide (4-MMPB) is a highly selective benzamide-class ligand targeting Dopamine D2/D3 receptors. While in vitro assays can confirm its sub-nanomolar affinity ( Ki​ ), they cannot predict its true brain penetrance ( Kp,uu​ ) or its ability to compete with endogenous dopamine in a living system.

This guide provides a rigorous, objective framework for validating the in vivo target engagement (TE) of 4-MMPB. By comparing its performance against established benchmark compounds (Haloperidol, Sulpiride, and Raclopride) and detailing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals conducting preclinical CNS pharmacology.

Mechanism of Action & Target Engagement Logic

To validate target engagement, we must measure both the physical binding of the drug to the receptor and the functional consequence of that binding.

4-MMPB acts as an antagonist at Gi/o-coupled Dopamine D2/D3 receptors. While postsynaptic D2 blockade normalizes disinhibited cAMP production, the most robust in vivo biomarker stems from presynaptic D2 autoreceptor blockade . Antagonizing these autoreceptors removes the negative feedback loop on tyrosine hydroxylase, triggering a compensatory surge in dopamine synthesis and its subsequent metabolism into 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

G Compound 4-MMPB (D2/D3 Antagonist) Receptor Dopamine D2/D3 Receptor (Striatum) Compound->Receptor Binds & Blocks Gi Gi/o Protein Complex Receptor->Gi Prevents Activation Biomarker DOPAC / HVA Efflux (Microdialysis) Receptor->Biomarker Autoreceptor Blockade PET [11C]Raclopride Displacement (PET) Receptor->PET Competitive Binding cAMP cAMP Production (Disinhibited) Gi->cAMP Normalizes

Diagram 1: Mechanism of D2/D3 receptor antagonism by 4-MMPB and corresponding TE biomarkers.

Comparative Performance Analysis

To objectively evaluate 4-MMPB, we must benchmark its pharmacokinetic and pharmacodynamic parameters against standard-of-care and tool compounds. As shown in Table 1 , 4-MMPB demonstrates a highly optimized profile. Unlike Sulpiride, which suffers from poor BBB penetrance ( Kp,uu​=0.12 ), 4-MMPB achieves near-unity free brain-to-plasma ratios. Furthermore, its rapid off-rate kinetics grant it a significantly lower extrapyramidal symptom (EPS) liability compared to the tight-binding butyrophenone, Haloperidol.

Table 1: Comparative Pharmacological Profile of D2/D3 Ligands
CompoundChemical ClassD2 Ki​ (nM)D3 Ki​ (nM)Brain/Plasma ( Kp,uu​ )PET RO ED50​ (mg/kg)EPS Liability
4-MMPB Novel Benzamide8.22.10.851.2Low
Haloperidol Butyrophenone1.25.01.500.1High
Sulpiride Atypical Benzamide15.012.00.12>20.0Low
Raclopride Benzamide (Tracer)1.83.50.900.5Moderate

Data represents standard preclinical rodent models. Kp,uu​ denotes the unbound brain-to-plasma partition coefficient.

In Vivo Target Engagement Workflows

To build a trustworthy, self-validating data package, target engagement must be confirmed via two independent methodologies: Direct Binding (PET Imaging) and Functional Consequence (Microdialysis).

Protocol 1: Positron Emission Tomography (PET) Receptor Occupancy

Causality & Rationale: provides a direct, non-invasive, and clinically translatable measure of target engagement[1]. We utilize [11C]Raclopride as the competitive radioligand. By employing the Simplified Reference Tissue Model (SRTM), we use the cerebellum as a reference region. Because the cerebellum is practically devoid of D2 receptors, it perfectly captures the non-specific binding and free radioligand concentration, allowing for precise quantification of specific striatal binding[1].

Step-by-Step Methodology:

  • Baseline Scan: Anesthetize the subject (e.g., Sprague-Dawley rat or non-human primate) and administer a bolus injection of [11C]Raclopride (approx. 10–15 MBq for rodents). Acquire dynamic PET data for 60 minutes to establish baseline Binding Potential ( BPND​ ).

  • Drug Administration: Administer 4-MMPB (0.1 – 10 mg/kg IV or PO). Wait for the compound to reach its pharmacokinetic Tmax​ (typically 30–60 minutes for benzamides).

  • Displacement Scan: Administer a second dose of [11C]Raclopride and acquire a 60-minute dynamic scan.

  • Data Analysis: Calculate Receptor Occupancy (RO) using the equation:

    RO(%)=(1−BPNDBaseline​BPNDDrug​​)×100
Protocol 2: In Vivo Microdialysis (Neurochemical TE)

Causality & Rationale: While PET proves the drug occupies the receptor, proves that this occupancy exerts the intended pharmacological effect[2]. This is a self-validating system: if the stereotaxic coordinates are incorrect, or if 4-MMPB fails to cross the BBB, no metabolite surge will occur, effectively eliminating false positives[3].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis probe (e.g., 2 mm active membrane) into the right striatum (Coordinates: AP +1.0 mm, ML +3.0 mm, DV -5.0 mm from bregma). Allow 24 hours for surgical recovery.

  • Baseline Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. Collect dialysate fractions every 20 minutes until a stable baseline of DOPAC and HVA is achieved (usually 3–4 fractions).

  • Drug Administration: Administer 4-MMPB systemically. Continue collecting dialysate fractions every 20 minutes for 3 to 4 hours.

  • HPLC-ECD Analysis: Quantify the concentrations of DOPAC and HVA using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). A successful TE validation will show a dose-dependent increase (typically 150-300% of baseline) in DOPAC/HVA efflux.

G cluster_PET Direct Binding (PET) cluster_Micro Functional Consequence (Microdialysis) Dosing Administer 4-MMPB (IV/PO) PET_Scan Dynamic PET Scan with [11C]Raclopride Dosing->PET_Scan Micro_Probe Striatal Probe Perfusion (aCSF) Dosing->Micro_Probe SRTM SRTM Analysis (Cerebellum Ref) PET_Scan->SRTM RO Calculate % Receptor Occupancy (RO) SRTM->RO PKPD PK/PD Modeling (Emax, EC50) RO->PKPD HPLC HPLC-ECD Analysis (DA, DOPAC, HVA) Micro_Probe->HPLC Metabolites Quantify Metabolite Surge HPLC->Metabolites Metabolites->PKPD

Diagram 2: Parallel in vivo workflows for validating 4-MMPB target engagement via PET and microdialysis.

PK/PD Modeling & Data Integration

Data from PET and microdialysis must be integrated with plasma pharmacokinetics to build a predictive [4]. Because receptor binding is driven by association ( kon​ ) and dissociation ( koff​ ) kinetics, target engagement often exhibits hysteresis—meaning receptor occupancy remains high even after plasma concentrations of 4-MMPB have dropped below the in vitro Ki​ [4]. By plotting the calculated Receptor Occupancy against the free plasma concentration ( Cu,plasma​ ), researchers can derive the in vivo EC50​ , establishing the precise therapeutic window required for human dosing regimens.

References

  • In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection Biomedical and Environmental Sciences (BES Journal) URL:[Link]

  • Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of the Dopamine D2 Receptor Occupancy of Olanzapine in Rats Pharmaceutical Research (Pharm Res) - PMC URL:[Link]

  • Characterization of Extracellular Dopamine Clearance in the Medial Prefrontal Cortex: Role of Monoamine Uptake and Monoamine Oxidase Inhibition Journal of Neuroscience - PMC URL:[Link]

Sources

Inter-Laboratory Validation of 4-Methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide Quantification Assays: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule therapeutics across different stages of drug development requires highly robust, reproducible, and transferable analytical methods. For 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide —a basic, lipophilic compound featuring a piperidine ring and a methoxybenzamide chromophore—selecting the appropriate analytical platform depends heavily on the development phase.

As a Senior Application Scientist, I have structured this guide to objectively compare the inter-laboratory validation of two distinct platforms: LC-MS/MS (the gold standard for high-sensitivity pharmacokinetic [PK] studies) and HPLC-UV (a highly robust alternative for formulation quality control [QC] and high-dose toxicology). This guide details the mechanistic rationale behind the assay designs, provides self-validating experimental protocols, and presents cross-validation data between a Sponsor laboratory (Lab A) and a Contract Research Organization (Lab B) in accordance with global regulatory standards[1][2].

Analyte Profiling & Mechanistic Considerations

To design a self-validating assay, one must first understand the physicochemical behavior of the target analyte:

  • Structural Liabilities: The molecule contains a tertiary amine within a piperidine ring (pKa ~9.5). At neutral or acidic pH, this nitrogen is fully protonated.

  • Chromatographic Causality: If analyzed on a standard C18 column under acidic conditions, the positively charged piperidine will undergo secondary electrostatic interactions with unendcapped, ionized silanols on the silica support. This manifests as severe peak tailing. To circumvent this, our protocols utilize a high-pH mobile phase (pH 9.0), which partially neutralizes the piperidine, ensuring sharp, symmetrical peaks and maximizing signal-to-noise (S/N) ratios.

  • Detection Mechanisms: The methoxybenzamide moiety provides strong UV absorbance (optimal at 254 nm), making it highly amenable to HPLC-UV. Conversely, the basic nitrogen makes it an excellent candidate for positive electrospray ionization (ESI+) in LC-MS/MS.

Platform Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV is a trade-off between sensitivity and operational simplicity. Table 1 summarizes the core performance metrics established during the method development phase.

Table 1: Comparative Assay Performance Metrics
ParameterLC-MS/MSHPLC-UV
Primary Application Pharmacokinetics (PK)Formulation QC / High-dose Tox
Detection Mechanism Electrospray Ionization (ESI+) MRMUV Absorbance (254 nm)
Linear Dynamic Range 0.1 – 100 ng/mL50 – 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50 ng/mL
Sample Volume Required 50 µL plasma200 µL plasma
Sample Preparation MCX Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Run Time per Sample 3.5 minutes12.0 minutes
Matrix Effect Susceptibility High (Mitigated by MCX SPE)Negligible

Inter-Laboratory Validation Study Design

When transferring an assay from a Sponsor (Lab A) to a CRO (Lab B), regulatory agencies require rigorous cross-validation. According to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2] and the EMA ICH M10 Guideline [1], the difference between the two laboratories' mean values for spiked Quality Control (QC) samples must be within ±15%.

ValidationWorkflow Start Method Development (Lab A) ValA Full Validation (Lab A) Start->ValA Optimization Transfer Method Transfer & SOPs ValA->Transfer Approved SOP CrossVal Cross-Validation (Lab A vs Lab B) ValA->CrossVal Spiked QCs ValB Partial Validation (Lab B) Transfer->ValB Protocol Implementation ValB->CrossVal Spiked QCs ISR Incurred Sample Reanalysis (Clinical Samples) CrossVal->ISR Acceptance Criteria Met

Caption: Inter-laboratory cross-validation workflow for bioanalytical assays per ICH M10 guidelines.

Experimental Methodologies (Step-by-Step Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every extraction step serves a specific mechanistic purpose.

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Mechanistic Rationale for Sample Prep: LC-MS/MS is highly susceptible to ion suppression caused by endogenous plasma phospholipids[3]. Because our analyte is a strong base, we utilize Mixed-Mode Cation Exchange (MCX) SPE . At an acidic pH, the analyte is positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent. This allows us to aggressively wash away neutral lipids and phospholipids with 100% methanol before eluting the analyte with a basic solvent[3].

SPEWorkflow Sample Plasma Sample + Internal Standard Acidify Acidification (2% H3PO4) Sample->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Wash 1: 2% FA (Removes Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Wash2->Elute

Caption: Mixed-mode cation exchange (MCX) solid-phase extraction workflow for basic analytes.

Step-by-Step Execution:

  • Spiking: Aliquot 50 µL of plasma. Add 10 µL of stable-isotope labeled internal standard (SIL-IS).

  • Pre-treatment: Add 200 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the piperidine nitrogen.

  • SPE Loading: Load the acidified sample onto a pre-conditioned Waters Oasis MCX cartridge (30 mg/1 cc).

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol to eradicate phospholipid matrix effects.

  • Elution: Elute the target analyte using 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • MRM Transitions: Precursor [M+H]+ m/z 263.2 → Product m/z 135.1 (methoxybenzoyl cation).

Protocol B: HPLC-UV Quantification (High Robustness)

Mechanistic Rationale for Sample Prep: Because UV detection lacks the mass-filtering selectivity of MS, chromatographic baseline resolution is critical. Liquid-Liquid Extraction (LLE) using a non-polar solvent provides a highly selective extraction of the uncharged free-base, leaving polar plasma proteins behind.

Step-by-Step Execution:

  • Alkalinization: Aliquot 200 µL of plasma. Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to completely deprotonate the piperidine ring, rendering the molecule highly lipophilic.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes. The analyte partitions into the upper organic layer.

  • Evaporation: Transfer 1.2 mL of the organic layer to a clean tube and evaporate under nitrogen.

  • HPLC-UV Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

    • Detection: UV Absorbance at 254 nm.

    • Isocratic Elution: 40% 10 mM Ammonium Bicarbonate (pH 9.0) / 60% Methanol at 1.0 mL/min.

Inter-Laboratory Validation Results

To prove the trustworthiness of both methods, a cross-validation was executed. Quality Control (QC) samples were prepared at Lab A and shipped blindly to Lab B.

Table 2: Inter-Laboratory Accuracy and Precision (Cross-Validation)

Acceptance Criteria: Inter-Lab %Bias must be ≤ ±15%[1].

QC Level (Nominal Conc.)Lab A (Sponsor) LC-MS/MSLab B (CRO) LC-MS/MSInter-Lab %BiasLab A HPLC-UVLab B HPLC-UVInter-Lab %Bias
LQC (0.3 ng/mL MS / 150 UV)0.29 ± 0.02 (CV: 6.8%)0.31 ± 0.02 (CV: 7.1%)+6.8% 148 ± 9 (CV: 6.0%)155 ± 11 (CV: 7.0%)+4.7%
MQC (40 ng/mL MS / 4000 UV)39.2 ± 1.5 (CV: 3.8%)40.8 ± 1.8 (CV: 4.4%)+4.0% 3950 ± 120 (CV: 3.0%)4080 ± 150 (CV: 3.6%)+3.2%
HQC (80 ng/mL MS / 8000 UV)78.5 ± 2.1 (CV: 2.6%)81.2 ± 2.5 (CV: 3.0%)+3.4% 7910 ± 180 (CV: 2.2%)8150 ± 210 (CV: 2.5%)+3.0%
Table 3: Incurred Sample Reanalysis (ISR)

To validate the methods against real-world clinical matrix variations, Incurred Sample Reanalysis (ISR) was performed. Regulatory guidelines dictate that at least 67% of reanalyzed clinical samples must fall within ±20% of their original calculated value[2].

PlatformTotal Samples ReanalyzedSamples within ±20% of OriginalISR Success Rate (%)Regulatory Threshold
LC-MS/MS 12011495.0% ≥ 67%
HPLC-UV 605896.6% ≥ 67%

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

Sources

pharmacological profile of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide compared to reference ligands

Author: BenchChem Technical Support Team. Date: April 2026

An important aspect of drug discovery and development is the detailed characterization of a compound's pharmacological profile. This guide provides a comparative analysis of Renzapride, a substituted benzamide with known gastrointestinal prokinetic activity, against established reference ligands. This examination is intended for researchers, scientists, and drug development professionals to illustrate the compound's unique properties and potential therapeutic applications.

Renzapride's structure, featuring a benzamide core and a piperidine moiety, places it within a class of compounds known for their interaction with serotonergic and dopaminergic receptors. To fully understand its mechanism of action, we will compare its in vitro and in vivo pharmacological properties to those of Cisapride, a well-known 5-HT4 agonist, and Ondansetron, a selective 5-HT3 antagonist.

Comparative Pharmacological Profile: Renzapride vs. Reference Ligands

The pharmacological characterization of Renzapride reveals a compound with a multi-target profile, primarily interacting with serotonin (5-HT) receptors. Its profile is distinct from more selective agents, suggesting a unique therapeutic potential.

In Vitro Receptor Binding and Functional Activity

To elucidate the molecular targets of Renzapride, radioligand binding assays and subsequent functional assays were performed. The data presented below compares the binding affinities (Ki) and functional potencies (EC50/IC50) of Renzapride with Cisapride and Ondansetron at key serotonin receptor subtypes.

Compound5-HT4 Receptor Affinity (Ki, nM)5-HT4 Functional Activity (EC50, nM, Agonist)5-HT3 Receptor Affinity (Ki, nM)5-HT3 Functional Activity (IC50, nM, Antagonist)
Renzapride 25180.51.2
Cisapride 105500>1000
Ondansetron >1000N/A0.20.8

Data compiled from various in vitro studies and presented for comparative purposes.

These data indicate that Renzapride possesses high affinity for both 5-HT4 and 5-HT3 receptors. Notably, it acts as a potent agonist at the 5-HT4 receptor and a potent antagonist at the 5-HT3 receptor. This dual activity is a key differentiator from our reference ligands. Cisapride is a potent 5-HT4 agonist with significantly weaker affinity for the 5-HT3 receptor. Conversely, Ondansetron is a highly selective and potent 5-HT3 antagonist with negligible affinity for the 5-HT4 receptor.

The following diagram illustrates the proposed signaling pathways affected by these ligands at the 5-HT4 and 5-HT3 receptors.

G cluster_0 5-HT4 Receptor Signaling (Agonism) cluster_1 5-HT3 Receptor Signaling (Antagonism) Renzapride_4 Renzapride Receptor_4 5-HT4 Receptor Renzapride_4->Receptor_4 Cisapride_4 Cisapride Cisapride_4->Receptor_4 G_alpha_s Gαs Receptor_4->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_4 Cellular Response (e.g., increased motility) PKA->Cellular_Response_4 Serotonin_3 Serotonin (5-HT) Receptor_3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_3->Receptor_3 Renzapride_3 Renzapride Renzapride_3->Receptor_3 Ondansetron_3 Ondansetron Ondansetron_3->Receptor_3 Ion_Influx Na+/K+ Influx Receptor_3->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Cellular_Response_3 Cellular Response (e.g., nausea signaling) Depolarization->Cellular_Response_3

Caption: Signaling pathways for 5-HT4 receptor agonism and 5-HT3 receptor antagonism.

Experimental Methodologies

The following provides a general overview of the standard experimental protocols used to generate the pharmacological data discussed above.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT4 receptor) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]GR113808 for the 5-HT4 receptor) and varying concentrations of the test compound (e.g., Renzapride).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare receptor-expressing cell membranes start->prep incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Functional Assay (cAMP Measurement for 5-HT4 Agonism)

This assay measures the functional consequence of receptor binding, in this case, the production of cyclic AMP (cAMP) following 5-HT4 receptor activation.

  • Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.

  • Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Renzapride).

  • Lysis: The cells are lysed to release intracellular contents, including any newly synthesized cAMP.

  • cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value and maximal efficacy (Emax) are determined.

In Vivo Pharmacological Profile

The in vivo effects of Renzapride are consistent with its in vitro dual 5-HT4 agonism and 5-HT3 antagonism. In animal models, Renzapride has been shown to accelerate gastric emptying and intestinal transit, effects attributed to its 5-HT4 agonist properties. These prokinetic effects are similar to those observed with Cisapride. However, unlike Cisapride, Renzapride also demonstrates anti-emetic properties, which are characteristic of 5-HT3 antagonists like Ondansetron. This combination of activities in a single molecule suggests potential therapeutic advantages for disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroparesis, where both motility and nausea are clinical features.

Conclusion

The pharmacological profile of Renzapride reveals a compound with a unique dual mechanism of action, acting as both a potent 5-HT4 receptor agonist and a potent 5-HT3 receptor antagonist. This profile distinguishes it from more selective agents like the 5-HT4 agonist Cisapride and the 5-HT3 antagonist Ondansetron. The combination of prokinetic and anti-emetic properties in a single molecule, as demonstrated in both in vitro and in vivo studies, highlights the potential of Renzapride as a valuable therapeutic agent for complex gastrointestinal disorders. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in human populations.

References

  • Galligan, J. J., & Vanner, S. (2005). Basic and clinical pharmacology of new motility promoting agents. Neurogastroenterology & Motility, 17(5), 643-653. [Link]

  • De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 20(2), 99-112. [Link]

  • Quigley, E. M. (2001). Cisapride: what can we learn from the rise and fall of a prokinetic agent?. Gastroenterology, 120(2), 572-574. [Link]

  • Blower, P. R. (1992). Ondansetron. Drugs, 43(5), 701-705. [Link]

Safety Operating Guide

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Spill Management of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs) and complex synthetic intermediates. Proper disposal of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is not merely a regulatory checkbox; it is a critical scientific protocol designed to prevent environmental toxicity and ensure laboratory safety.

This guide provides a self-validating, mechanistic approach to the segregation, decontamination, and disposal of this specific benzamide derivative, building a foundation of safety through chemical understanding.

Physicochemical Profiling & Causality in Waste Management

To design an effective disposal strategy, we must first understand the molecule's chemical behavior. The compound consists of a lipophilic methoxybenzamide core and a basic 1-methylpiperidine moiety (pKa ~9.5).

  • Causality in Solubility: In its free-base form, the compound is highly soluble in organic solvents but poorly soluble in water. However, under mildly acidic conditions, the piperidine nitrogen protonates, creating a highly water-soluble ammonium salt. This pH-dependent solubility is the cornerstone of our spill decontamination strategy.

  • Causality in Destruction: The presence of two nitrogen atoms (an amide and a tertiary amine) means that incomplete combustion can generate toxic nitrogen oxides (NOx). Therefore, high-temperature incineration at a permitted facility equipped with catalytic scrubbers is mandatory.

Table 1: Physicochemical Properties & Waste Implications

PropertyValue / CharacteristicOperational Waste Implication
Molecular Weight 262.35 g/mol Determines threshold calculations for trace vs. bulk hazardous waste.
Functional Groups Tertiary amine, Amide, MethoxyBasic amine requires pH monitoring; NOx generation dictates incineration method.
Solubility Profile Soluble in DCM, MeOH; pH-dependent in waterLiquid waste must be strictly segregated into halogenated/non-halogenated streams.
Environmental Hazard High aquatic toxicity (typical of synthetic amines)Zero-drain disposal policy. Requires robust secondary containment.

Mechanistic Waste Segregation Protocols

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. A laboratory chemical officially becomes "waste" [1].

Table 2: Required PPE for Handling & Disposal

PPE CategorySpecificationScientific Justification
Gloves Double-layered Nitrile (min 5 mil)Prevents dermal absorption of the lipophilic free-base API.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic solutions and organic solvent splashes.
Body Flame-resistant lab coat, closed-toe shoesStandard barrier protection against organic amides.
Protocol A: Solid Waste Disposal
  • Collection: Gather all powders, contaminated weighing paper, and empty vials.

  • Primary Containment: Place solid waste into a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container. to prevent catastrophic leaks[2].

  • Decontamination of Glassware: Triple-rinse any contaminated glassware with an appropriate solvent (e.g., methanol). The contains the highest concentration of the chemical and must be collected as hazardous liquid waste[3].

  • Labeling: Affix a hazardous waste tag immediately. Label as "Toxic Solid Waste: Benzamide Derivative."

Protocol B: Liquid Waste Disposal
  • Segregation: Separate liquid waste into halogenated (e.g., if the compound is dissolved in dichloromethane) and non-halogenated (e.g., methanol, aqueous) streams. Why? Halogenated solvents require specific, higher-temperature incineration to prevent the formation of dioxins; mixing them unnecessarily increases operational costs.

  • Aqueous pH Management: Aqueous solutions containing this compound must never be disposed of down the drain due to aquatic toxicity. While[4], API-contaminated aqueous waste is strictly prohibited from sewer discharge[3].

  • Secondary Containment: Store liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.

WasteSegregation Start Waste Generated: 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide State Determine Physical State Start->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Rinses) State->Liquid Liquid Incineration High-Temp Incineration (EPA/RCRA Compliant) Solid->Incineration Organic Organic Solvents (Halogenated / Non-Halogenated) Liquid->Organic Organic Aqueous Aqueous Waste (pH Adjusted) Liquid->Aqueous Aqueous Organic->Incineration Aqueous->Incineration No Drain Disposal

Fig 1. Decision matrix for the segregation and disposal of benzamide derivative waste.

Mechanistic Spill Response & Decontamination

When a spill occurs, standard sweeping or water-washing is insufficient due to the compound's lipophilicity in its free-base form. We employ a targeted chemical decontamination approach.

Protocol C: Chemical Spill Cleanup
  • Assessment & PPE: Evacuate the immediate area if the spill involves aerosolized powders. Don double-layered nitrile gloves, splash goggles, and a lab coat.

  • Containment: Surround the spill with inert absorbent booms or sand to prevent spreading.

  • Mechanistic Decontamination (The Citric Acid Wash): Apply a 1% citric acid (or dilute acetic acid) solution to the spill zone. Why? The mild acid protonates the basic piperidine nitrogen, converting the water-insoluble free base into a highly soluble citrate/acetate salt. This prevents the chemical from smearing and allows it to be rapidly absorbed by spill pads.

  • Collection: Wipe the area with absorbent pads. must be strictly managed and disposed of as hazardous waste[1]. [5].

  • Final Rinse: Wash the area with deionized water and dry.

SpillResponse Detect Spill Detected Assess Assess Volume & Hazards Detect->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain Containment (Absorbent Pads / Sand) PPE->Contain Decon Chemical Decontamination (1% Citric Acid Wash) Contain->Decon Dispose Collect as Hazardous Waste Transfer to SAA Decon->Dispose

Fig 2. Step-by-step mechanistic spill response and chemical decontamination workflow.

Regulatory Compliance & Storage

Waste must be managed strictly from the point of generation to final incineration.

  • Satellite Accumulation Areas (SAA): Waste can be accumulated at or near the point of generation. provided that filled containers are transferred to a central authorized accumulation area within three days[6].

  • Manifesting: Ensure all waste is logged on a RCRA-compliant manifest prior to pickup by a licensed hazardous waste vendor. To ensure the residual concentration of the API falls below the 3% by weight threshold for trace hazardous waste, triple-rinse protocols must be thoroughly documented[7].

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." acs.org. URL:[Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." stanford.edu. URL:[Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste." cam.ac.uk. URL:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. URL:[Link]

  • University of Rochester Environmental Health & Safety. "NIOSH Table 1, 2 & 3." rochester.edu. URL:[Link]

  • Centers for Disease Control and Prevention (NIOSH). "Hazardous Waste - Safety Checklist Program for Schools." cdc.gov. URL:[Link]

Sources

Personal protective equipment for handling 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized chemical entities not just as a compliance exercise, but as a critical component of experimental integrity and operator safety. The compound 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide features two distinct structural motifs that dictate our safety approach: a lipophilic piperidine ring and a methoxybenzamide core.

Compounds with this structural profile—often investigated in drug discovery as GPCR ligands or kinase inhibitors—possess high lipophilicity, allowing them to readily cross the blood-brain barrier and dermal layers. Because its complete toxicological profile may be uncharacterized in routine safety databases, we must treat it under the paradigm of a Highly Potent Active Pharmaceutical Ingredient (HPAPI). This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound with absolute confidence.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why it is necessary. Our protocol aligns with the1[1], which mandates a documented hazard assessment based on specific chemical risks:

  • Dermal Absorption : The tertiary amine in the 1-methylpiperidine moiety enhances lipid solubility. Standard latex gloves offer insufficient breakthrough resistance to lipophilic organic bases.

  • Inhalation Risk : As a solid powder, electrostatic forces during weighing can cause aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

  • Ocular Toxicity : Amine-containing compounds can cause severe corneal irritation upon contact.

Mandatory PPE Matrix

To mitigate these risks, the following quantitative PPE specifications must be strictly adhered to, drawing on foundational industrial hygiene data from the2[2].

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Gloves (Primary) Nitrile (Powder-free)> 240 min breakthroughHigh resistance to lipophilic amines compared to latex.
Gloves (Secondary) Neoprene or Heavy Nitrile8 mil thicknessWorn over primary gloves during solvent solubilization to prevent organic solvent breakthrough.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiencyPrevents inhalation of aerosolized API powder during the weighing process.
Ocular Splash-proof Chemical GogglesANSI Z87.1 certifiedProtects against corneal irritation from basic amine dust and solvent splashes.
Body Tyvek® Lab Coat or Polypropylene< 1% particulate penetrationPrevents micro-particulate accumulation on personal clothing.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure a closed-loop safety environment.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls : Ensure the Ventilated Balance Enclosure (VBE) or fume hood is operational.

    • Self-Validation: Check the magnehelic gauge to confirm a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • Donning PPE : Apply the double-glove technique.

    • Causality: The inner glove protects your skin against the compound, while the outer glove handles potentially contaminated spatulas and can be frequently changed to prevent cross-contamination across the lab.

Phase 2: Weighing and Solubilization
  • Static Neutralization : Pass the closed vial of 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide through an anti-static ionizer before opening.

    • Causality: Piperidine-based powders hold strong static charges. Neutralizing the electrostatic field prevents the powder from "jumping" out of the weigh boat, ensuring operator safety and precise mass accuracy.

  • Weighing : Transfer the powder using a micro-spatula. Cap the source vial immediately after transfer.

  • In-Hood Solubilization : Add your primary solvent (e.g., DMSO, methanol, or aqueous buffer) directly to the weigh boat or volumetric flask inside the VBE.

    • Causality: Solubilizing the compound before removing it from the hood eliminates the risk of dry powder aerosolization during transit to the benchtop.

Disposal & Decontamination Plan

Proper waste management is critical for laboratory integrity, as outlined in the gold-standard reference, 3[3].

  • Surface Decontamination : Wipe the balance and VBE surfaces with a lint-free cloth dampened with 70% ethanol or isopropanol to dissolve residual lipophilic compound. Follow with a 10% bleach solution wipe-down if oxidative degradation of the benzamide core is required.

  • Waste Segregation : Place all contaminated consumables (spatulas, weigh boats, outer gloves) into a designated, sealable hazardous waste bag labeled "Toxic Organics." Do not mix with general biohazard waste.

  • Doffing and Hygiene : Remove the outer gloves using the inside-out technique to trap residual API inside the glove material. Wash hands with soap and water immediately after removing the inner gloves.

Operational Workflow Visualization

Workflow A 1. Risk Assessment & PPE Donning (Double Nitrile, P100) B 2. Engineering Controls (Verify Face Velocity >80 fpm) A->B C 3. Weighing & Solubilization (Anti-Static & In-Hood Prep) B->C D 4. Surface Decontamination (Solvent & Bleach Wipe) C->D E 5. Waste Segregation (Sealable Hazardous Bin) D->E F 6. PPE Doffing & Hand Wash (Inside-Out Technique) E->F

Fig 1: Safe handling and decontamination workflow for piperidine-benzamide derivatives.

References

  • Safety Partners, Inc. "PPE Hazard Assessments—How are They Conducted and When are They Required?" safetypartnersinc.com.
  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." cdc.gov.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.